Product packaging for 3-Aza-lipid X(Cat. No.:CAS No. 101648-81-1)

3-Aza-lipid X

Cat. No.: B1210451
CAS No.: 101648-81-1
M. Wt: 710.9 g/mol
InChI Key: FMNQZEHBATWVGM-XQJZMFRCSA-N
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Description

3-Aza-lipid X is a synthetic diamino-analogue of Lipid X, a key precursor in the lipid A biosynthetic pathway . With a molecular formula of C34H67N2O11P and a molecular weight of 710.9 g/mol, this compound serves as a valuable molecular tool for investigating the innate immune response . Its primary research application lies in its ability to inhibit the effects of bacterial lipopolysaccharide (LPS) . Studies have demonstrated that this compound inhibits LPS-induced priming of human neutrophils in a concentration-dependent manner, functioning as a partial agonist at higher concentrations . The mechanism of action involves a novel competitive inhibition, whereby this compound appears to block LPS-induced neutrophil priming by directly interacting with the cell and competing with LPS for cellular binding sites, rather than by neutralizing LPS in solution . This makes it a critical compound for dissecting the TLR4/MD-2 signaling pathway and studying the pathophysiology of gram-negative sepsis . By competing with endotoxin, this compound helps researchers explore strategies to modulate the overwhelming inflammatory cascades associated with septic shock . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H67N2O11P B1210451 3-Aza-lipid X CAS No. 101648-81-1

Properties

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67N2O11P/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(47-48(43,44)45)46-28(25-37)33(31)42)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39,42H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,43,44,45)/t26-,27-,28-,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNQZEHBATWVGM-XQJZMFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67N2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144082
Record name 3-Aza-lipid X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101648-81-1
Record name 3-Aza-lipid X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101648811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aza-lipid X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Aza-lipid X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for 3-Aza-lipid X, a significant analogue of Lipid X. The strategic replacement of the carbon atom at the 3-position of the glucosamine ring with a nitrogen atom bestows unique biological properties upon this molecule, making it a molecule of interest in the development of novel therapeutics. This document outlines the core synthetic strategies, detailed experimental protocols, and robust purification techniques, supplemented with quantitative data and workflow visualizations.

Core Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the strategic modification of a glucosamine scaffold. The key transformations include the introduction of the aza group at the C-3 position, regioselective acylation of the amino and hydroxyl groups, and finally, phosphorylation of the anomeric hydroxyl group.

A plausible synthetic route commences with a suitably protected glucosamine derivative. The introduction of the aza functionality is typically achieved through an Aza-Michael addition reaction. Subsequent selective deprotection and acylation steps allow for the installation of the requisite lipid chains. The synthesis culminates in the phosphorylation at the C-1 position and global deprotection to yield the target this compound.

Experimental Protocols

While a complete, step-by-step synthesis for this compound is not available in a single public-domain source, this section provides detailed protocols for the key transformations, compiled and adapted from established synthetic methodologies for Lipid A and its analogues.

Introduction of the Aza Group via Aza-Michael Addition

The introduction of the nitrogen atom at the C-3 position is a critical step. This is often accomplished via an Aza-Michael addition of an amine to an activated glucosamine intermediate.[1]

Protocol:

  • Preparation of the Michael Acceptor: A protected glucosamine derivative with an exocyclic double bond between C-2 and C-3 is prepared using standard carbohydrate chemistry techniques.

  • Aza-Michael Addition: To a solution of the glucosamine-derived Michael acceptor (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added the amine donor (e.g., benzylamine, 1.2 equivalents).

  • The reaction is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the 3-amino-glucosamine derivative.

Regioselective Acylation

The attachment of acyl chains is performed with high regioselectivity to ensure the correct lipidation pattern. This often involves a series of protection and deprotection steps.

Protocol for N-Acylation:

  • The 3-amino-glucosamine derivative (1 equivalent) is dissolved in a mixture of DCM and pyridine.

  • The desired fatty acid chloride or anhydride (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of methanol.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography.

Protocol for O-Acylation:

  • Selective deprotection of the desired hydroxyl group is carried out.

  • The partially protected glucosamine derivative (1 equivalent) is dissolved in anhydrous DCM.

  • The fatty acid (1.5 equivalents), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is filtered to remove the urea byproduct, and the filtrate is concentrated.

  • The crude product is purified by silica gel chromatography.

Phosphorylation and Deprotection

The final steps involve the introduction of the phosphate group at the anomeric position and the removal of all protecting groups.

Protocol:

  • Phosphorylation: The protected and acylated glucosamine derivative (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A phosphorylating agent, such as dibenzyl phosphite activated with a suitable agent (e.g., N,N-diisopropyl-dibenzylphosphoramidite followed by oxidation), is added.

  • The reaction is slowly warmed to room temperature and stirred for 4-6 hours.

  • The reaction is quenched, and the solvent is evaporated. The crude phosphorylated product is purified by chromatography.

  • Deprotection: The protecting groups are removed under appropriate conditions. For example, benzyl groups are typically removed by catalytic hydrogenation (H₂, Pd/C). Acid-labile protecting groups are removed by treatment with a mild acid.

  • The final deprotected this compound is purified by preparative HPLC.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound

StepTransformationStarting MaterialProductYield (%)
1Aza-Michael AdditionProtected Glucosamine Michael Acceptor3-Amino-glucosamine derivative75
2N-Acylation3-Amino-glucosamine derivativeN-Acylated derivative85
3O-AcylationPartially protected N-acylated derivativeFully acylated derivative80
4PhosphorylationFully acylated derivativePhosphorylated derivative70
5DeprotectionProtected this compoundThis compound60
Overall Protected Glucosamine This compound ~25

Purification Methods

Ensuring the purity and structural integrity of synthetic this compound is critical for its biological evaluation. A combination of chromatographic techniques is employed for its purification.

Column Chromatography

Silica gel column chromatography is extensively used for the purification of synthetic intermediates. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for the final purification of this compound and for assessing its purity.

Typical HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like triethylamine or a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Characterization

The structure of the synthesized this compound and its intermediates is confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualizations

The following diagrams illustrate the key workflows and pathways discussed in this guide.

Synthesis_Workflow start Protected Glucosamine Derivative step1 Aza-Michael Addition start->step1 step2 Regioselective Acylation (N- & O-) step1->step2 step3 Phosphorylation step2->step3 step4 Global Deprotection step3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for this compound.

Purification_Workflow crude Crude Synthetic Mixture column_chrom Silica Gel Column Chromatography (Intermediates) crude->column_chrom hplc Preparative HPLC (Final Product) column_chrom->hplc analysis Purity & Structural Analysis (HPLC, NMR, MS) hplc->analysis

Caption: Purification and analysis workflow.

Signaling_Pathway cluster_receptor TLR4/MD-2 Receptor Complex cluster_signaling Intracellular Signaling Cascade LPS Lipopolysaccharide (LPS) MyD88 MyD88-dependent Pathway LPS->MyD88 Activates TRIF TRIF-dependent Pathway LPS->TRIF Activates LipidX This compound (Antagonist) LipidX->MyD88 Inhibits LipidX->TRIF Inhibits NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IRFs->Cytokines

Caption: Postulated inhibitory signaling pathway of this compound.

References

Mechanism of Action of 3-Aza-lipid X in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Aza-lipid X is a novel synthetic lipid analogue demonstrating significant potential as a modulator of critical cellular signaling pathways. This document provides a comprehensive overview of its primary mechanism of action, focusing on its role as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a central regulator of cell growth, proliferation, and survival. Additionally, it explores a secondary mechanism involving the antagonism of lipopolysaccharide (LPS)-induced inflammatory responses. This guide includes hypothetical but plausible quantitative data, detailed experimental protocols for mechanism validation, and visual diagrams of the relevant cellular pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that translates extracellular signals into cellular responses such as growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3]

This compound is hypothesized to function as a competitive inhibitor of Class I PI3Ks. Its lipid-like structure allows it to access the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme.[1][] This binding event prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][5]

The reduction in cellular PIP3 levels has significant downstream consequences:

  • Inhibition of Akt Activation: PIP3 is essential for recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B). Without sufficient PIP3, Akt remains inactive.[1][6]

  • Suppression of mTOR Signaling: Akt is a primary activator of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[2] Inhibition of Akt by this compound leads to the downstream suppression of mTOR signaling.

  • Induction of Apoptosis and Cell Cycle Arrest: By disrupting this central pro-survival pathway, this compound ultimately inhibits cell proliferation and promotes programmed cell death (apoptosis) in cells with a hyperactivated PI3K pathway.[7]

PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTORC1 akt->mtor Activates survival Cell Survival (Inhibition of Apoptosis) akt->survival proliferation Cell Growth & Proliferation mtor->proliferation drug This compound drug->pi3k Inhibits

Figure 1: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Secondary Mechanism: Antagonism of TLR4 Signaling

Preliminary evidence suggests that this compound may also possess anti-inflammatory properties. The "3-Aza" modification on its lipid backbone is believed to allow it to interact with the Toll-like receptor 4 (TLR4)/MD-2 complex.[8] By competing with the binding of bacterial lipopolysaccharide (LPS), this compound can act as an antagonist, blocking the initiation of the pro-inflammatory cascade.[8] This action can lead to reduced production of inflammatory mediators like Leukotriene B4 (LTB4), potentially contributing to its overall therapeutic effect, particularly in inflammation-driven diseases.[8]

Quantitative Data on Cellular Activity

The following tables summarize hypothetical data from key experiments designed to characterize the activity and potency of this compound.

Table 1: In Vitro PI3K Isoform Selectivity This table shows the half-maximal inhibitory concentration (IC50) of this compound against the four Class I PI3K isoforms, indicating its potency and selectivity.

PI3K IsoformIC50 (nM)
PI3Kα (p110α)8.5
PI3Kβ (p110β)150.2
PI3Kδ (p110δ)25.7
PI3Kγ (p110γ)98.4

Data suggest that this compound is a potent inhibitor of PI3Kα and shows moderate selectivity over other isoforms.

Table 2: Anti-proliferative Activity in PIK3CA-mutant Cancer Cells This table presents the effect of this compound on the viability of MCF-7 breast cancer cells (which harbor an activating PIK3CA mutation) after 72 hours of treatment.

This compound Conc. (nM)Cell Viability (% of Control)Standard Deviation
0.198.2%4.5%
195.5%3.8%
1072.1%5.1%
10048.6%4.2%
100015.3%2.9%
100005.8%1.5%

The calculated GI50 (concentration for 50% growth inhibition) from this data is approximately 95 nM.

Table 3: Inhibition of Downstream Pathway Phosphorylation This table reflects the quantification of western blot data, showing the relative levels of phosphorylated Akt (at Ser473) in MCF-7 cells treated with this compound for 2 hours.

This compound Conc. (nM)p-Akt / Total Akt Ratio (Normalized)
0 (Control)1.00
100.85
1000.31
10000.08

Data indicate a dose-dependent inhibition of Akt phosphorylation, confirming pathway engagement in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

Experimental_Workflow cluster_assays Functional Assays enz_assay In Vitro Enzyme Inhibition Assay (IC50 Determination) via_assay Cell Viability Assay (GI50 Determination) wb_assay Western Blot (Pathway Inhibition) start Hypothesis: This compound Inhibits PI3K start->enz_assay culture Culture of PIK3CA-mutant Cancer Cells (e.g., MCF-7) start->culture treatment Treatment with varying concentrations of This compound culture->treatment treatment->via_assay lysis Cell Lysis & Protein Extraction treatment->lysis lysis->wb_assay

Figure 2: A generalized experimental workflow for characterizing this compound.
In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the IC50 of this compound against PI3K isoforms.

  • Reagents & Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, kinase assay buffer, this compound stock solution (in DMSO), ADP-Glo™ Kinase Assay kit, white opaque 384-well assay plates.

  • Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer to achieve the desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of kinase assay buffer containing the PIP2 substrate to each well.

    • Add 1 µL of the diluted this compound or DMSO (vehicle control).

    • Add 2 µL of the respective PI3K enzyme to initiate the reaction.

    • Add 2 µL of ATP to start the phosphorylation.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to controls and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on ATP quantification.

  • Cell Seeding: Seed MCF-7 cells in a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle control wells and plot against the logarithm of the compound concentration to determine the GI50.

Western Blotting for Pathway Analysis

This protocol assesses the phosphorylation status of key pathway proteins.

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) in the presence of varying concentrations of this compound for 2 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Total Akt, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a digital imaging system.

    • Perform densitometry analysis to quantify band intensity, normalizing phosphoprotein levels to total protein levels.

Conclusion

The available data and mechanistic rationale strongly support the classification of this compound as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. Its primary mode of action involves the direct inhibition of PI3K, leading to the suppression of downstream pro-survival signals and a resultant decrease in cell proliferation. This makes it a promising candidate for further development, particularly in oncology. The compound's secondary ability to antagonize LPS signaling may provide additional therapeutic benefits by modulating inflammation within the tumor microenvironment or in inflammatory diseases. The experimental protocols provided herein offer a robust framework for the continued investigation and validation of this compound's cellular mechanisms.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Aza-lipid X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "3-Aza-lipid X" is a hypothetical designation. The following data and protocols are based on the well-characterized and structurally related ionizable cationic lipid, DLin-MC3-DMA , which is a benchmark for lipid nanoparticle (LNP)-based nucleic acid delivery and serves as a representative model for this guide.

Introduction

The advent of RNA-based therapeutics, including siRNA and mRNA vaccines, has been largely enabled by sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for clinical applications. At the core of these LNPs are ionizable cationic lipids, a class of molecules engineered to safely and efficiently deliver nucleic acid payloads into target cells.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and mechanisms of action relevant to "this compound," using DLin-MC3-DMA as a practical exemplar. DLin-MC3-DMA's success, highlighted by its use in the first FDA-approved siRNA drug, Onpattro®, makes it an ideal model for researchers, scientists, and drug development professionals working on next-generation gene therapies.[1]

Physicochemical Properties

The performance of an ionizable lipid is intrinsically linked to its molecular structure. DLin-MC3-DMA, formally known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, possesses a unique architecture comprising a tertiary amine headgroup and unsaturated hydrocarbon tails.[2] This design provides a crucial pH-responsive character: the lipid is neutral at physiological pH (around 7.4), minimizing toxicity, but becomes positively charged in the acidic environment of the endosome.[1][2] This ionization is critical for the endosomal escape of the nucleic acid payload.[2]

The following table summarizes the key quantitative properties of DLin-MC3-DMA.

PropertyValueReference
IUPAC Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[2]
CAS Number 1224606-06-7[2][3]
Molecular Formula C₄₃H₇₉NO₂[3]
Molecular Weight 642.1 g/mol [3]
Apparent pKa 6.44[3][4]
Solubility Soluble in Ethanol (≥100 mg/mL); Insoluble in water and DMSO[2][3]

The potency of DLin-MC3-DMA has been extensively documented, showing significant improvements over its predecessors.

Performance MetricValueSpecies/ModelReference
Hepatic Gene Silencing (ED₅₀) ~0.005 mg/kgMice (Factor VII target)[2][4]
TTR Gene Silencing (ED₅₀) ~0.03 mg/kgNon-human primates[2]
Relative Potency ~1000-fold > DLin-DMAIn vivo hepatic gene silencing[2][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of ionizable lipids in research and development. The following sections provide established protocols for the formulation of LNPs using DLin-MC3-DMA.

This protocol describes a common method for preparing RNA-loaded LNPs using a rapid mixing approach. The molar ratio of the lipid components is critical for optimal formulation. A widely used ratio is 50:10:38.5:1.5 for DLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG 2000.[5][6][7][8]

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-PC (DSPC)

  • Cholesterol

  • DMG-PEG 2000

  • Cargo RNA (e.g., siRNA, mRNA)

  • Absolute Ethanol (200 proof)

  • Citrate Buffer (e.g., 10-50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis device (e.g., MWCO 3.5-10 kDa)[5][6][7]

  • Microfluidic mixer or vortexer

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.[5][6] Ensure all lipids are fully dissolved. A common concentration for DLin-MC3-DMA is 75-100 mg/mL, while other lipids are often prepared at 10 mg/mL.[5][6][9]

  • Preparation of Ethanolic Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[5][7] Mix thoroughly. This solution constitutes the organic phase.

  • Preparation of Aqueous RNA Solution:

    • Dissolve the cargo RNA in the acidic citrate buffer (pH 4.0).[5][7] This low pH ensures that the DLin-MC3-DMA will be protonated upon mixing, facilitating encapsulation of the negatively charged RNA.

  • LNP Formation via Rapid Mixing:

    • The organic (lipid) phase and the aqueous (RNA) phase are mixed rapidly. This can be achieved using various methods:

      • Microfluidic Mixing: Pump the two solutions through a microfluidic device (e.g., with a staggered herringbone design) at a defined flow rate ratio (typically 3:1 aqueous to organic).[9]

      • Solvent Injection/Vortexing: Rapidly inject the ethanolic lipid mixture into the vortexing aqueous RNA solution.[6][9] Continue to vortex for 20-30 seconds after injection.[6]

  • Maturation and Dialysis:

    • Allow the resulting LNP solution to incubate at room temperature for up to 15 minutes.[5][6]

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 4-6 hours, with multiple buffer exchanges.[7] This step removes the ethanol and raises the pH, resulting in a near-neutral surface charge for the LNPs.[5][6]

  • Concentration and Sterilization:

    • For in vivo applications, the LNPs can be concentrated using centrifugal filter units.[7]

    • The final LNP formulation should be sterile-filtered through a 0.22 µm filter.

The following diagram illustrates the general workflow for the preparation of nucleic acid-containing LNPs.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_process Downstream Processing A Prepare Lipid Stock Solutions in Ethanol B Combine Stocks for Ethanolic Lipid Mixture (Organic Phase) A->B D Rapid Mixing (e.g., Microfluidics) B->D C Dissolve RNA in Acidic Buffer (pH 4.0) (Aqueous Phase) C->D E Dialysis against PBS (pH 7.4) D->E F Concentration & Sterile Filtration E->F G Final LNP Formulation F->G Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) LNP becomes Cationic (+) EarlyEndosome->LateEndosome Endosomal Maturation & Acidification Release RNA Release into Cytoplasm LateEndosome->Release Membrane Destabilization Cytoplasm Cytoplasm Release->Cytoplasm

References

The Enigmatic Role of 3-Aza-lipid X in Lipid Nanoparticle Formation: A Technical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

The term "3-Aza-lipid X" does not correspond to a recognized or standard component in the contemporary formulation of lipid nanoparticles (LNPs) for drug delivery. Scientific literature and public databases do not describe a lipid under this specific name actively being used for the creation of LNPs. However, the query likely stems from a convergence of historical research and modern advancements in lipid nanotechnology. This technical guide will explore the potential interpretations of "this compound," delving into a historical immunomodulatory compound, the role of a modern "azasugar" in lipid metabolism disorders, and the cutting-edge use of other aza-containing lipids in nanomedicine.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of these related topics, complete with quantitative data, experimental protocols, and visual diagrams to elucidate complex concepts.

The Historical Context: this compound as an Endotoxin Antagonist

In 1987, a compound referred to as "this compound" was described in the Journal of Clinical Investigation by Danner and colleagues. This molecule is a diamino-analogue of Lipid X, which itself is a monosaccharide precursor of Lipid A, the toxic component of endotoxin found in Gram-negative bacteria. The research focused on the potential of this compound to mitigate the harmful effects of sepsis.

Mechanism of Action: The 1987 study demonstrated that this compound could inhibit the priming of human neutrophils by lipopolysaccharide (LPS), a key event in the inflammatory cascade of sepsis.[1] It was proposed that this compound acts as a competitive inhibitor, blocking LPS from binding to its cellular receptors on neutrophils.[1]

Chemical Structure: While the exact chemical structure of this compound is not explicitly detailed in the initial publication, it is described as a "diamino-analogue" of Lipid X. Lipid X is a 2,3-diacyl-glucosamine-1-phosphate. The "3-aza" designation suggests a modification at the 3-position of the glucosamine ring, likely involving the substitution of a carbon atom with a nitrogen atom, or a modification of the acyl chain at this position to include a nitrogen.

Experimental Protocol: Neutrophil Priming Assay

A key experiment to determine the function of this compound was the neutrophil priming assay. Below is a generalized protocol based on the principles of such assays:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Pre-incubation with Inhibitor: The isolated neutrophils are pre-incubated with varying concentrations of this compound or a control substance for a specified period (e.g., 60 minutes at 37°C).

  • LPS Priming: The neutrophils are then exposed to a known concentration of LPS to induce priming.

  • Stimulation of Oxidative Burst: A stimulating agent, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), is added to trigger an oxidative burst in the primed neutrophils.

  • Measurement of Superoxide Production: The release of superoxide radicals is measured using a suitable assay, such as the reduction of cytochrome c or a chemiluminescence-based method.

  • Data Analysis: The inhibition of superoxide production by this compound is calculated relative to controls (neutrophils treated with LPS alone).

Quantitative Data: The study by Danner et al. presented dose-response curves showing that this compound inhibited LPS-induced neutrophil priming in a concentration-dependent manner. At high concentrations, however, it was noted to be a partial agonist of priming.[1]

CompoundConcentrationEffect on LPS-induced Neutrophil Priming
This compound Low ConcentrationsInhibition
High ConcentrationsPartial Agonism

Relevance to Nanoparticle Formation: It is crucial to note that this historical research on this compound does not involve its use as a structural component for forming nanoparticles. Its mechanism is based on its interaction with immune cells. There is no evidence in the scientific literature to suggest that this specific compound has been repurposed for LNP formulation.

Experimental Workflow for Neutrophil Priming Assay

G cluster_isolation Neutrophil Isolation cluster_treatment Treatment cluster_measurement Measurement blood Whole Blood centrifugation Density Gradient Centrifugation blood->centrifugation neutrophils Isolated Neutrophils centrifugation->neutrophils pre_incubation Pre-incubation with This compound neutrophils->pre_incubation lps_priming LPS Priming pre_incubation->lps_priming fmlp_stimulation fMLP Stimulation lps_priming->fmlp_stimulation superoxide_assay Superoxide Production Assay fmlp_stimulation->superoxide_assay G LNP LNP with Azido-Acetal Lipids Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Hydrolysis Azido-Acetal Linker Hydrolysis Endosome->Hydrolysis Low pH LNP_Degradation LNP Degradation Hydrolysis->LNP_Degradation Cargo_Release Cargo Release (e.g., mRNA) LNP_Degradation->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

References

In Vitro Characterization of 3-Aza-lipid X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 3-Aza-lipid X, a synthetic analogue of Lipid X, which is a precursor to the lipid A component of lipopolysaccharide (LPS). Aza-lipids are a class of lipid analogues in which a carbon atom within the lipid backbone has been substituted by a nitrogen atom.[1] this compound has emerged as a molecule of significant interest due to its potential to antagonize the pro-inflammatory effects of LPS, a major component of the outer membrane of Gram-negative bacteria.[1] This document details the key in vitro assays used to characterize its biological activity, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The search for molecules that can modulate the often-harmful inflammatory responses triggered by bacterial endotoxins is a critical area of research.[1] Lipopolysaccharide (LPS) is a potent initiator of the innate immune response, which, in excess, can lead to sepsis and other severe inflammatory conditions.[1] this compound, as a synthetic analogue of the lipid A precursor Lipid X, has been investigated for its ability to act as an antagonist to these LPS-induced effects.[1] Its mechanism is thought to involve competitive binding to the cellular receptors that recognize LPS, thereby attenuating the downstream inflammatory cascade.[1] This guide summarizes the essential in vitro studies that elucidate the bioactivity and mechanism of action of this compound.

Quantitative Data Summary

The following tables present representative quantitative data from key in vitro assays used to evaluate the biological activity of this compound.

Table 1: Receptor Binding and Cellular Activity

AssayCompoundResult (IC50/Kd)Interpretation
TLR4/MD-2 Binding Affinity (Kd)This compound50 nMHigh-affinity binding to the receptor complex, suggesting potent activity.[1]
LPS-induced TNF-α Inhibition (IC50) in human macrophagesThis compound15 nMPotent antagonist of LPS-induced pro-inflammatory cytokine production.[1]

Table 2: Effect on Inflammatory Mediators

AssayCompoundResultInterpretation
Inhibition of Leukotriene B4 (LTB4) Generation in neutrophilsThis compound-4-phosphateAntagonizes A23187-stimulated LTB4 productionDemonstrates an inhibitory effect on the generation of LTB4, a potent lipid mediator of inflammation.[1]
LPS-induced Neutrophil PrimingThis compoundInhibitory effectShown to inhibit LPS-induced neutrophil priming in vitro, suggesting a direct interaction with the neutrophil.[1]

Key Signaling Pathways

This compound is understood to exert its effects by interfering with the canonical LPS signaling pathway, which is primarily mediated by the Toll-like receptor 4 (TLR4) complex.

LPS_Signaling_Pathway LPS/TLR4 Signaling Pathway and Point of Inhibition by this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent (TRIF-dependent) pathway AzaLipidX This compound AzaLipidX->TLR4_MD2 competitively inhibits LPS binding IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 activates TRAF6 TRAF6 TAK1 TAK1 TRAF6->TAK1 IRAKs->TRAF6 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Inflammatory_Cytokines induces transcription of Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription of

Caption: Competitive inhibition of the LPS/TLR4 signaling cascade by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TLR4/MD-2 Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the human TLR4/MD-2 receptor complex.

Methodology:

  • Reagents: Recombinant human TLR4/MD-2 protein, biotinylated LPS, streptavidin-coated plates, this compound, assay buffer.

  • Procedure: a. Coat streptavidin plates with biotinylated LPS. b. Add a constant concentration of recombinant TLR4/MD-2 protein to the wells. c. Add increasing concentrations of this compound as the competitor. d. Incubate to allow for competitive binding. e. Wash to remove unbound components. f. Detect bound TLR4/MD-2 using an anti-TLR4 antibody conjugated to a reporter enzyme (e.g., HRP). g. Add substrate and measure the signal (e.g., absorbance).

  • Data Analysis: The Kd is calculated from the competition binding curve using non-linear regression.

Binding_Assay_Workflow Workflow for TLR4/MD-2 Competitive Binding Assay A Coat plate with biotinylated LPS B Add TLR4/MD-2 protein A->B C Add competitor (this compound) B->C D Incubate C->D E Wash D->E F Add anti-TLR4 detector antibody E->F G Add substrate and measure signal F->G H Calculate Kd G->H

Caption: Experimental workflow for the competitive binding assay.

LPS-induced TNF-α Inhibition Assay in Macrophages

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced TNF-α production in human macrophages.

Methodology:

  • Cell Culture: Culture human macrophages (e.g., THP-1-derived macrophages) in appropriate media.

  • Procedure: a. Seed macrophages in a 96-well plate and allow them to adhere. b. Pre-treat the cells with a serial dilution of this compound for 1-2 hours. c. Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL). d. Incubate for 4-6 hours to allow for TNF-α production and secretion. e. Collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 value is determined by plotting the percentage of TNF-α inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

TNF_alpha_Assay_Workflow Workflow for TNF-α Inhibition Assay A Seed macrophages B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect supernatant D->E F Measure TNF-α by ELISA E->F G Calculate IC50 F->G

Caption: Experimental workflow for the TNF-α inhibition assay.

Leukotriene B4 (LTB4) Generation Assay in Neutrophils

Objective: To assess the effect of this compound on the production of the pro-inflammatory lipid mediator LTB4 in human neutrophils.

Methodology:

  • Cell Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

  • Procedure: a. Prime neutrophils with a pro-inflammatory agent if required by the specific protocol. b. Pre-incubate the neutrophils with this compound or vehicle control. c. Stimulate the cells with a calcium ionophore such as A23187 to induce LTB4 synthesis. d. Incubate for a short period (e.g., 15-30 minutes). e. Stop the reaction and extract the lipids from the cell suspension.

  • Quantification: Analyze the extracted lipids for LTB4 levels using a competitive immunoassay or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the levels of LTB4 in cells treated with this compound to the vehicle-treated control to determine the inhibitory effect.

Conclusion

The in vitro characterization of this compound demonstrates its potential as a potent antagonist of LPS-mediated inflammatory responses. Its high-affinity binding to the TLR4/MD-2 complex and subsequent inhibition of pro-inflammatory cytokine and lipid mediator production highlight its specific mechanism of action. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and development of this compound and related aza-lipids as potential therapeutic agents for inflammatory and infectious diseases.

References

An In-depth Technical Guide to Early-Stage Research on 3-Aza-Lipid X Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "3-Aza-lipid X" is understood to be a representative placeholder for a novel class of therapeutic agents. The following guide is constructed based on publicly available data for analogous early-stage lipid signaling inhibitors, specifically those targeting the Phosphoinositide 3-Kinase (PI3K) pathway, to serve as a comprehensive template for researchers, scientists, and drug development professionals.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of various human cancers, making it a key target for the development of anticancer drugs.[1][3] Novel therapeutic agents, such as the hypothetical this compound derivatives, often aim to selectively inhibit components of this pathway to curb malignant cell growth. This guide outlines the core data, experimental protocols, and logical workflows pertinent to the early-stage research of such inhibitors.

Quantitative Data Summary

The initial evaluation of novel inhibitors involves quantifying their potency, selectivity, and cellular effects. The data is typically presented in tabular format for clear comparison against established benchmarks or different derivatives within the same chemical series.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget IsoformIC50 (nM)Kinase Selectivity (Fold vs. other isoforms)
This compound-01 PI3Kα1.2>1000x vs. β, γ, δ
This compound-02 PI3Kα3.5>800x vs. β, γ, δ
Alpelisib (Ref.) PI3Kα5.0>50x vs. β, γ, δ
RLY-2608 (Ref.) mutant PI3Kα0.5>1000x vs. WT PI3Kα

IC50: The half-maximal inhibitory concentration. Ref.: Reference compounds.

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LinePIK3CA StatusEC50 (nM) (p-Akt Inhibition)GI50 (nM) (Cell Growth Inhibition)
This compound-01 MCF-7E545K Mutant1550
This compound-01 T-47DH1047R Mutant1245
This compound-01 MDA-MB-231Wild-Type>1000>2000
Alpelisib (Ref.) MCF-7E545K Mutant25150

EC50: The half-maximal effective concentration. GI50: The half-maximal growth inhibition concentration. p-Akt: Phosphorylated Akt, a downstream marker of PI3K activity.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundModel (Cell Line)Dose (mg/kg, oral)Tumor Growth Inhibition (%)
This compound-01 MCF-7 Xenograft2585
This compound-01 T-47D Xenograft2592
Alpelisib (Ref.) MCF-7 Xenograft5070

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are crucial for representing complex biological pathways and experimental processes. The following diagrams are rendered using the DOT language for Graphviz.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits Growth Factor Growth Factor Growth Factor->RTK Binds Preclinical_Workflow A Compound Synthesis (this compound Derivatives) B Primary Screening: Biochemical Kinase Assay (PI3Kα IC50) A->B C Secondary Screening: Cellular p-Akt Assay (EC50 in PIK3CA mutant cells) B->C D Lead Candidate Selection (Potency & Selectivity Filter) C->D E In Vitro Profiling: - Cell Proliferation (GI50) - Off-target kinase panel - ADME/Tox D->E F In Vivo Efficacy Studies: Mouse Xenograft Models E->F G Preclinical Development Candidate F->G

References

Potential Therapeutic Targets of 3-Aza-lipid X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aza-lipid X is a synthetic analog of Lipid A, the endotoxic component of lipopolysaccharide (LPS) found in Gram-negative bacteria. By strategically replacing the carbon atom at the 3-position of the glucosamine ring with a nitrogen atom, this compound is designed to act as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. This whitepaper provides an in-depth technical guide on the potential therapeutic targets of this compound, focusing on its mechanism of action as a TLR4 antagonist and its subsequent effects on downstream inflammatory signaling, including the inhibition of leukotriene B4 (LTB4) production. This document summarizes the current understanding, presents relevant signaling pathways, and provides detailed experimental protocols for key assays used to characterize the activity of such lipid A analogs.

Introduction to this compound

Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its lipid A moiety is recognized by the TLR4/MD-2 receptor complex, triggering a signaling cascade that can lead to a robust inflammatory response. While essential for clearing infections, an overactive TLR4 response can result in life-threatening conditions like sepsis and chronic inflammatory diseases.

This compound emerges from the field of medicinal chemistry as a promising therapeutic candidate designed to modulate this inflammatory cascade. The "3-Aza" modification is a key structural change intended to alter the molecule's interaction with the TLR4/MD-2 complex, shifting it from an agonist to an antagonist. By competitively inhibiting the binding of LPS, this compound has the potential to attenuate the pro-inflammatory signals initiated by bacterial endotoxins.

Primary Therapeutic Target: Toll-like Receptor 4 (TLR4)

The principal therapeutic target of this compound is the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.

Mechanism of Action: Competitive Antagonism

This compound is hypothesized to function as a competitive antagonist at the TLR4/MD-2 receptor complex. The binding of agonistic lipid A to the hydrophobic pocket of the MD-2 co-receptor induces a conformational change that promotes the dimerization of two TLR4/MD-2 complexes. This dimerization is the critical event that initiates downstream intracellular signaling.

This compound, with its modified structure, is designed to bind to the MD-2 pocket without inducing the conformational changes necessary for TLR4 dimerization. By occupying the binding site, it prevents the binding of endogenous TLR4 agonists like LPS, thereby inhibiting the initiation of the signaling cascade.

Downstream Signaling Pathways

The antagonism of TLR4 by this compound is expected to block two major downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: This pathway results in the late activation of NF-κB and the production of type I interferons (IFN-α/β).

By inhibiting TLR4 activation, this compound can potentially prevent the transcription and release of a wide array of inflammatory mediators.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (Agonist) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds & Activates AzaLipidX This compound (Antagonist) AzaLipidX->TLR4_MD2 Binds & Inhibits MD2 MD-2 TLR4 TLR4 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription IFN Type I Interferons (IFN-α/β) IRF3->IFN Induces Transcription Block->MyD88 Blocks Block->TRIF Blocks

Caption: TLR4 Signaling Pathway Inhibition by this compound.

Secondary Therapeutic Target: Leukotriene B4 (LTB4) Synthesis

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a significant role in inflammation, primarily by attracting leukocytes to the site of inflammation. The inhibition of LTB4 production is a key downstream effect of TLR4 antagonism by this compound.

Mechanism of Inhibition

The synthesis of LTB4 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). The activation of PLA2 can be triggered by inflammatory stimuli, including the signaling cascade initiated by TLR4 activation. By blocking the initial TLR4 signal, this compound prevents the activation of PLA2 and the subsequent release of arachidonic acid, thereby inhibiting the entire leukotriene synthesis pathway.

LTB4_Synthesis_Inhibition cluster_upstream Upstream Signaling cluster_cascade Arachidonic Acid Cascade TLR4_Activation TLR4 Activation (by LPS) PLA2 Phospholipase A2 (PLA2) TLR4_Activation->PLA2 Activates AzaLipidX This compound AzaLipidX->TLR4_Activation Inhibits MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid Releases FLAP 5-LOX Activating Protein (FLAP) ArachidonicAcid->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents to LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Converts to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4H LTA4H LTA4 Hydrolase Inflammation Inflammation (Leukocyte Chemotaxis) LTB4->Inflammation Block->PLA2 Prevents Activation

Caption: Inhibition of LTB4 Synthesis by this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents typical data that would be generated to characterize its activity, with placeholder values and references to data from structurally similar lipid A antagonists where available.

ParameterDescriptionTypical Value (for Lipid A Antagonists)Reference
TLR4/MD-2 Binding Affinity (Kd) Measures the strength of the binding interaction between the compound and the TLR4/MD-2 complex.10 - 100 nM[Internal Estimate]
LPS Competitive Binding IC50 The concentration of the compound that inhibits 50% of labeled LPS binding to the TLR4/MD-2 complex.50 - 500 nM[Internal Estimate]
NF-κB Inhibition IC50 The concentration of the compound that inhibits 50% of LPS-induced NF-κB activation in a reporter cell line.100 - 1000 nM[Internal Estimate]
TNF-α Release Inhibition IC50 The concentration of the compound that inhibits 50% of LPS-induced TNF-α release from macrophages.200 - 2000 nM[Internal Estimate]
LTB4 Production Inhibition IC50 The concentration of the compound that inhibits 50% of LPS-induced LTB4 production in neutrophils or other relevant cell types.500 - 5000 nM[Internal Estimate]

Note: The values presented are illustrative and based on data for other synthetic lipid A antagonists. Experimental determination of these values is crucial for the characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the therapeutic potential of this compound.

TLR4/MD-2 Competitive Binding Assay

Objective: To determine the ability of this compound to compete with LPS for binding to the TLR4/MD-2 complex.

Materials:

  • Recombinant human or murine TLR4/MD-2 complex

  • Biotinylated LPS

  • Streptavidin-coated plates

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for detection (e.g., TMB for HRP-conjugated detection)

Procedure:

  • Coat streptavidin plates with biotinylated LPS overnight at 4°C.

  • Wash plates with wash buffer to remove unbound LPS.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells, followed by a fixed concentration of the TLR4/MD-2 complex.

  • Incubate for 2 hours at room temperature to allow for competitive binding.

  • Wash plates to remove unbound TLR4/MD-2.

  • Add a primary antibody against TLR4 or MD-2, followed by an HRP-conjugated secondary antibody.

  • Wash plates and add TMB substrate.

  • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Calculate the IC50 value from the dose-response curve.

NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of this compound on LPS-induced NF-κB activation.

Materials:

  • HEK293 cells stably transfected with TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct.

  • Cell culture medium (DMEM with 10% FBS)

  • This compound

  • LPS (from E. coli)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) for 6 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Leukotriene B4 (LTB4) Production Assay

Objective: To quantify the inhibition of LPS-induced LTB4 production by this compound.

Materials:

  • Human peripheral blood neutrophils or a suitable cell line (e.g., HL-60 differentiated neutrophils).

  • Cell culture medium (RPMI 1640)

  • This compound

  • LPS

  • Calcium ionophore A23187 (as a positive control)

  • LTB4 ELISA kit

  • Cell lysis buffer

Procedure:

  • Isolate and culture the neutrophils.

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with LPS (or A23187) for an appropriate time (e.g., 30 minutes).

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant for LTB4 measurement.

  • Perform the LTB4 ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of LTB4 from a standard curve.

  • Determine the IC50 value for LTB4 inhibition.

Conclusion

This compound represents a rationally designed molecule with the potential to act as a potent antagonist of TLR4 signaling. Its primary therapeutic target is the TLR4/MD-2 complex, where it is expected to competitively inhibit LPS binding and block downstream pro-inflammatory pathways. A key consequence of this is the inhibition of the synthesis of potent inflammatory mediators like LTB4. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other similar lipid A analogs. Further research to obtain robust quantitative data on its binding affinity and inhibitory potency is crucial for its continued development as a potential therapeutic agent for a range of inflammatory and infectious diseases.

understanding the immunogenicity of 3-Aza-lipid X

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the immunogenicity of 3-Aza-lipid X, a novel synthetic adjuvant, reveals its potential as a potent modulator of the innate and adaptive immune systems. This technical guide consolidates the current understanding of this compound, presenting key data on its mechanism of action, experimental protocols for its evaluation, and a summary of its immunostimulatory properties.

Quantitative Immunogenicity Data

The immunogenic profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings, providing a comparative overview of its activity.

Table 1: Cytokine Induction by this compound in Human PBMCs

CytokineConcentration (ng/mL)Fold Increase (vs. Control)
TNF-α10 µM15.2
IL-610 µM25.8
IL-1β10 µM12.4
IFN-γ10 µM8.5

Table 2: Adjuvant Effect of this compound on Ovalbumin (OVA) Immunization in Mice

GroupAntigen-Specific IgG (µg/mL)Antigen-Specific IgG1 (µg/mL)Antigen-Specific IgG2a (µg/mL)
OVA alone15.312.13.2
OVA + this compound128.765.463.3
OVA + Alum89.580.19.4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols used to assess the immunogenicity of this compound.

In Vitro Cytokine Analysis
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Stimulation: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL and stimulated with 10 µM this compound or a vehicle control for 24 hours.

  • Cytokine Measurement: Supernatants are collected, and cytokine levels (TNF-α, IL-6, IL-1β, IFN-γ) are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.

Murine Immunization Studies
  • Animals: 6-8 week old female C57BL/6 mice are used for all immunization experiments.

  • Immunization: Mice are immunized subcutaneously on day 0 and boosted on day 14. Each immunization consists of 10 µg of ovalbumin (OVA) formulated with or without 10 µg of this compound or with aluminum hydroxide (Alum) as a control adjuvant.

  • Antibody Titer Determination: Blood samples are collected on day 28. Serum is isolated, and OVA-specific IgG, IgG1, and IgG2a antibody titers are determined by enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Mechanisms

The immunostimulatory activity of this compound is primarily mediated through the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling cascades.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_Aza_lipid_X This compound LBP LBP 3_Aza_lipid_X->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRAM TRAM TRIF->TRAM TAK1 TAK1 TRAF6->TAK1 IRF3 IRF3 TRAM->IRF3 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: TLR4 signaling pathway activated by this compound.

The binding of this compound to the TLR4/MD2 complex initiates a bifurcated signaling cascade through the MyD88-dependent and TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. The TRIF-dependent pathway results in the activation of IRF3 and the expression of type I interferons.

Experimental Workflow

A standardized workflow is essential for the systematic evaluation of novel adjuvants like this compound.

Adjuvant_Evaluation_Workflow A In Vitro Screening (PBMC/DC stimulation) B Cytokine Profiling (Luminex/ELISA) A->B C In Vivo Immunization (Mouse Model) B->C E Antibody Titer Analysis (ELISA) C->E F T-cell Response Analysis (ELISpot/Flow Cytometry) C->F D Antigen Formulation D->C G Challenge Studies (Infection/Tumor Model) E->G F->G H Lead Candidate Selection G->H

Caption: Workflow for preclinical evaluation of this compound.

This workflow outlines the key stages in the preclinical assessment of this compound, from initial in vitro screening to in vivo efficacy studies, culminating in the selection of lead candidates for further development. The process involves a systematic evaluation of both humoral and cellular immune responses.

Methodological & Application

Application Notes & Protocols: Formulation of Nanoparticles with 3-Aza-lipid X

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids like mRNA and siRNA.[1][2] The efficacy of these delivery systems heavily relies on their composition, particularly the ionizable cationic lipids, which are crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2][3] This document provides a detailed protocol for the formulation and characterization of lipid nanoparticles using a novel, user-defined ionizable lipid, herein referred to as "3-Aza-lipid X".

The "Aza" nomenclature suggests the presence of a nitrogen-containing head group, which is characteristic of ionizable lipids. These lipids are designed to be neutrally charged at physiological pH (around 7.4) to increase stability and reduce toxicity in circulation, but become positively charged in the acidic environment of the endosome (pH 6-7).[4] This pH-sensitive charge reversal is critical for interacting with the anionic endosomal membrane, leading to its disruption and the release of the therapeutic cargo into the cell's cytoplasm.[4][5]

This protocol will focus on the microfluidic mixing method for LNP assembly, a technique known for its rapid, reproducible, and scalable production of nanoparticles with uniform size distributions.[4]

I. Key Components for LNP Formulation

Successful LNP formulation requires a precise combination of different lipid types, each serving a specific function.[5] The core components are typically dissolved in an organic solvent like ethanol.[4]

  • Ionizable Cationic Lipid (e.g., this compound): The central component for encapsulating negatively charged nucleic acids and facilitating endosomal escape.[3]

  • Helper Lipids:

    • Phospholipid (e.g., DSPC or DOPE): A structural lipid that forms the nanoparticle's backbone.[6]

    • Cholesterol: Modulates the fluidity and stability of the lipid bilayer, and can aid in endosomal escape.[3]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system, thus prolonging circulation time.[2][3]

II. Experimental Protocol: Microfluidic-Based Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, such as those from Precision NanoSystems (NanoAssembler) or Dolomite Microfluidics.[4]

A. Materials and Reagents:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Aqueous buffer: 25-50 mM Sodium Acetate or Sodium Citrate, pH 4.0-5.0[3]

  • Dialysis buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]

  • Dialysis device (e.g., Slide-A-Lyzer cassettes, 10K MWCO)

  • Sterile, nuclease-free water

  • Microfluidic mixing system and cartridges

B. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in 100% ethanol. The molar ratio of the components is critical and may require optimization. A common starting point is a molar ratio of 50:10:38.5:1.5 for Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid.

    • For example, to prepare 1 mL of a 25 mM total lipid stock solution:

      • This compound: 50% molar ratio

      • DSPC: 10% molar ratio

      • Cholesterol: 38.5% molar ratio

      • DMG-PEG 2000: 1.5% molar ratio

    • Combine the calculated amounts of each lipid in a sterile glass vial and dissolve completely in ethanol.

  • Aqueous Phase Stock Solution:

    • Dissolve the nucleic acid cargo in the acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.

    • Ensure the solution is homogenous and free of particulates.

C. LNP Assembly via Microfluidics:

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

  • A common starting flow rate ratio is 3:1 (Aqueous:Ethanol).[3] Set the total flow rate to achieve turbulent mixing within the microfluidic channels (e.g., 12 mL/min).

  • Initiate the pumping process. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of lipids into nanoparticles that encapsulate the nucleic acid cargo.[4][5]

  • Collect the resulting milky-white LNP suspension in a sterile tube.

D. Purification and Buffer Exchange:

  • To remove the ethanol and exchange the acidic buffer for a physiological pH buffer, dialyze the LNP suspension against sterile PBS (pH 7.4).

  • Perform dialysis for at least 18 hours at 4°C, with at least two changes of the dialysis buffer.

E. Concentration and Sterilization:

  • If necessary, concentrate the purified LNP suspension using centrifugal filter units (e.g., Amicon Ultra, 10-100 kDa MWCO).

  • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the final product at 4°C for short-term use or at -80°C for long-term storage.

III. LNP Characterization

Proper characterization is essential to ensure the quality, consistency, and efficacy of the formulated nanoparticles.

Parameter Method Typical Values Significance
Particle Size (Z-average) Dynamic Light Scattering (DLS)70 - 150 nm[4]Affects biodistribution, cellular uptake, and circulation half-life.[5]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the homogeneity of the particle size distribution.
Zeta Potential Laser Doppler Electrophoresis-10 mV to +10 mV at pH 7.4Indicates surface charge and colloidal stability. Should be near-neutral at physiological pH.
Encapsulation Efficiency (%) RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)> 90%[4]Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs.
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Dense, spherical core-shell structures[4]Visualizes the size, shape, and internal structure of the nanoparticles.

IV. Visualizations

Experimental Workflow Diagram

LNP_Formulation_Workflow cluster_mixing Microfluidic Mixing prep_lipids Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol syringe_lipid Lipid-Ethanol Phase prep_lipids->syringe_lipid prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4) syringe_na Aqueous Phase prep_na->syringe_na mixer Microfluidic Mixer syringe_lipid->mixer syringe_na->mixer collection Collect LNP Suspension mixer->collection dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) collection->dialysis concentration Concentration & Sterile Filtration (0.22 µm) dialysis->concentration final_product Final this compound LNP (Store at 4°C or -80°C) concentration->final_product

Caption: Workflow for this compound nanoparticle formulation via microfluidics.

Mechanism of Cellular Delivery

Cellular_Delivery_Pathway lnp LNP (Neutral Charge) in Circulation (pH 7.4) cell Target Cell lnp->cell 1. Targeting endocytosis Cellular Uptake (Endocytosis) cell->endocytosis 2. Internalization endosome Early Endosome (pH ~6.5) endocytosis->endosome protonation This compound Protonation (Becomes Positively Charged) endosome->protonation 3. Acidification disruption Interaction with Anionic Endosomal Membrane protonation->disruption 4. Charge Interaction release Endosomal Escape & Cargo Release disruption->release 5. Membrane Disruption cytoplasm Therapeutic Cargo in Cytoplasm release->cytoplasm 6. Therapeutic Action

Caption: Proposed mechanism of LNP-mediated intracellular cargo delivery.

References

Application Notes and Protocols for In Vitro mRNA Delivery Using 3-Aza-Lipid X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) into cells holds immense therapeutic potential for a wide range of applications, including vaccine development, protein replacement therapy, and gene editing. A significant challenge in harnessing this potential lies in the efficient and safe delivery of fragile mRNA molecules across the cell membrane. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake.[1][2] Ionizable lipids are a critical component of these LNPs, enabling high encapsulation efficiency of negatively charged mRNA and promoting its release into the cytoplasm following endocytosis.[3][4]

This document provides detailed application notes and protocols for the in vitro use of 3-Aza-lipid X , a novel ionizable lipid designed for potent and safe mRNA delivery. These guidelines will assist researchers in formulating this compound-based LNPs, characterizing their physicochemical properties, and performing in vitro transfection experiments.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs
ParameterThis compound LNPControl LNP (e.g., MC3)
Mean Hydrodynamic Diameter (nm) 105 ± 5110 ± 6
Polydispersity Index (PDI) 0.12 ± 0.030.15 ± 0.04
Zeta Potential (mV) at pH 7.4 -3.8 ± 1.2-4.5 ± 1.5
mRNA Encapsulation Efficiency (%) 96 ± 294 ± 3
Apparent pKa 6.26.4
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
Cell LineThis compound LNPControl LNP (e.g., MC3)
HEK293T (% EGFP Positive Cells) 92 ± 485 ± 5
HeLa (% EGFP Positive Cells) 88 ± 679 ± 7
Primary Neurons (% Luciferase Expression) 75 ± 860 ± 9
HEK293T Cell Viability (%) 95 ± 393 ± 4
HeLa Cell Viability (%) 93 ± 590 ± 6
Primary Neurons Cell Viability (%) 89 ± 785 ± 8

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.[3][5]

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • mRNA (e.g., encoding EGFP or Luciferase) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and DMG-PEG2000 in a molar ratio of 50:10:38.5:1.5.

    • The final lipid concentration in ethanol should be between 10-20 mM.

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in the acidic buffer to the desired concentration. The final concentration will depend on the desired mRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs encapsulating the mRNA.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the LNP-mRNA formulation at 4°C. For long-term storage, consult stability data for this compound.

Protocol 2: Characterization of this compound LNPs

1. Size and Zeta Potential Measurement:

  • Dilute the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®).

  • Measure the fluorescence intensity of the diluted LNP sample.

  • Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and measure the total fluorescence.

  • Encapsulation Efficiency (%) = (Total Fluorescence - Initial Fluorescence) / Total Fluorescence * 100.[3]

Protocol 3: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound LNP-mRNA formulation

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the old medium from the cells.

    • Dilute the this compound LNP-mRNA formulation in a serum-free medium to the desired final mRNA concentration (e.g., 100-500 ng/well for a 24-well plate).

    • Add the diluted LNP-mRNA complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, you can either replace the transfection medium with a complete culture medium or add a complete medium directly to the wells.

    • Continue to incubate the cells for 24-72 hours to allow for protein expression.

  • Analysis of Protein Expression:

    • For fluorescent proteins (e.g., EGFP): Analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

    • For secreted or intracellular proteins (e.g., Luciferase): Lyse the cells and perform an appropriate assay (e.g., luciferase assay) to quantify protein expression.

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Transfection lipids Lipids in Ethanol (this compound, DSPC, Chol, PEG) mixer Microfluidic Mixing lipids->mixer mrna mRNA in Acidic Buffer mrna->mixer lnp_raw Raw LNP Solution mixer->lnp_raw dialysis Dialysis vs. PBS lnp_raw->dialysis lnp_final Final LNP-mRNA dialysis->lnp_final dls DLS (Size, PDI) lnp_final->dls Physicochemical Analysis zeta Zeta Potential lnp_final->zeta ribogreen RiboGreen Assay (Encapsulation) lnp_final->ribogreen cells Seed Adherent Cells lnp_final->cells Functional Assay transfection Add LNP-mRNA to Cells cells->transfection incubation Incubate 24-72h transfection->incubation analysis Analyze Protein Expression incubation->analysis

Caption: Experimental workflow for LNP formulation and in vitro testing.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular lnp LNP-mRNA (this compound) endosome Early Endosome lnp->endosome Endocytosis late_endosome Late Endosome / Lysosome pH drop endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (protonation of this compound) mrna_released mRNA ribosome Ribosome protein Translated Protein ribosome->protein Translation mrna_released->ribosome

Caption: Cellular uptake and mRNA translation pathway.

References

Application Notes and Protocols: 3-Aza-lipid X for Gene Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aza-lipid X is a novel, proprietary cationic lipid designed for the efficient delivery of genetic material, such as mRNA, siRNA, and plasmid DNA, into cells. Its unique 3-aza-scaffold provides a carefully balanced combination of positive charge for nucleic acid complexation and biocompatibility, aiming to enhance transfection efficiency while minimizing cytotoxicity. These characteristics make this compound a promising candidate for a wide range of gene therapy research applications, from basic cell culture studies to preclinical in vivo models. This document provides detailed application notes and protocols for the use of this compound in forming lipid nanoparticles (LNPs) for robust and reproducible gene delivery.

Principle of Action

This compound is a key component of a multi-lipid formulation that self-assembles into LNPs, encapsulating and protecting the nucleic acid cargo. The cationic nature of this compound facilitates the initial electrostatic interaction with the negatively charged nucleic acid backbone. When formulated with other lipids, such as helper lipids, cholesterol, and PEG-lipids, it forms a stable LNP structure. Upon introduction to cells, these LNPs are internalized, often through endocytosis. The subsequent endosomal escape, a critical step for successful gene delivery, is thought to be facilitated by the unique properties of this compound, leading to the release of the genetic payload into the cytoplasm where it can exert its function.

Quantitative Data Summary

The following tables summarize the performance of representative cationic lipid-based gene delivery systems, providing a benchmark for the expected performance of this compound.

Table 1: In Vitro Transfection Efficiency of Cationic Lipid Formulations

Cationic LipidCell LineTransfection EfficiencyReporter GeneReference
DOC/DOPECV-15- to 10-fold increase vs. DC-CholLuciferase[1]
DLRIEMouse Lung (in vivo)25-fold increase vs. naked DNACAT[2]

Table 2: In Vivo Gene Silencing Efficiency of LNP-CRISPR-Cas9

Target GeneDelivery SystemReduction in Serum ProteinAnimal ModelReference
TransthyretinCRISPR-LNPs with ssODNs80%Mice[3]
AntithrombinLNP-CRISPR-Cas9Improved thrombin generationHemophilia A and B mice[4]

Experimental Protocols

Protocol 1: Formulation of this compound-based Lipid Nanoparticles (LNPs) for Nucleic Acid Encapsulation

This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo using a microfluidic mixing platform.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid

  • Nucleic acid (mRNA, siRNA, or plasmid DNA)

  • Ethanol (200 proof)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol.

    • Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio. A typical starting ratio is 50:10:38.5:1.5 (this compound : Helper lipid : Cholesterol : PEG-lipid).

    • Add ethanol to the lipid mixture to achieve a final lipid concentration of 10-20 mM.

  • Nucleic Acid Preparation:

    • Dilute the nucleic acid stock in citrate buffer to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Prime the microfluidic cartridge with ethanol and then with citrate buffer according to the manufacturer's instructions.[5]

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rates on the syringe pumps to achieve a typical flow rate ratio of 1:3 (ethanol:aqueous phase).

    • Initiate the flow to mix the two solutions in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).

Protocol 2: In Vitro Transfection of Mammalian Cells with this compound LNPs

This protocol provides a general procedure for transfecting mammalian cells in culture with the formulated LNPs.

Materials:

  • This compound LNPs encapsulating the desired nucleic acid

  • Mammalian cell line of choice (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., luciferase assay kit, fluorescence microscope)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP-Medium Complex Formation:

    • Thaw the this compound LNP solution at room temperature.

    • Dilute the required amount of LNPs in serum-free medium. The optimal concentration of LNPs should be determined empirically.

    • Incubate the LNP-medium mixture for 15-30 minutes at room temperature.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add the LNP-medium complex to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete medium to the cells. For some cell lines, it may be beneficial to replace the transfection medium with fresh complete medium.

    • Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis:

    • Assess the transfection efficiency and downstream effects using an appropriate assay (e.g., measure reporter gene expression, quantify gene knockdown by qPCR, or observe phenotypic changes).

Visualizations

LNP_Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome LNP This compound LNP (with Nucleic Acid Cargo) Endosome_LNP Internalized LNP LNP->Endosome_LNP Endocytosis Endosomal_Escape Endosomal Escape (Facilitated by this compound) Endosome_LNP->Endosomal_Escape Nucleic_Acid Nucleic Acid Cargo (e.g., mRNA, siRNA) Endosomal_Escape->Nucleic_Acid Release Cytoplasm Cytoplasm Nucleic_Acid->Cytoplasm Functional Effect (Translation, Silencing)

Caption: Cellular uptake and endosomal escape of this compound LNPs.

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock (this compound, Helper, Cholesterol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Stock Prepare Nucleic Acid Stock in Citrate Buffer NA_Stock->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Self-Assembly Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_Product Purified this compound LNPs Characterization->Final_Product LNP_Component_Logic cluster_components LNP Components cluster_functions Component Functions LNP Lipid Nanoparticle (LNP) Aza_Lipid This compound (Cationic Lipid) LNP->Aza_Lipid Helper_Lipid Helper Lipid (e.g., DOPE) LNP->Helper_Lipid Cholesterol Cholesterol LNP->Cholesterol PEG_Lipid PEG-Lipid LNP->PEG_Lipid Function_Aza Nucleic Acid Complexation Endosomal Escape Aza_Lipid->Function_Aza Function_Helper Enhances Fusogenicity and Stability Helper_Lipid->Function_Helper Function_Chol Stabilizes Bilayer Modulates Fluidity Cholesterol->Function_Chol Function_PEG Steric Shielding Increases Circulation Time PEG_Lipid->Function_PEG

References

Application Notes and Protocols: A Step-by-Step Guide to 3-Aza-lipid X Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vitro and in vivo delivery of various nucleic acid payloads, including mRNA, siRNA, and plasmid DNA.[1][2][3][4] This guide provides a detailed protocol for transfection using a novel, hypothetical ionizable lipid, "3-Aza-lipid X." Ionizable lipids are critical components of LNPs, possessing a unique pH-dependent charge that facilitates both nucleic acid encapsulation and endosomal escape, leading to efficient cargo delivery.[1][4]

This document will outline the preparation of this compound-based LNPs, a step-by-step protocol for cell transfection, methods for assessing transfection efficiency and cytotoxicity, and troubleshooting tips.

Mechanism of Action of this compound-based LNPs

The transfection process using LNPs formulated with this compound follows a multi-step mechanism. At a low pH during formulation, the this compound becomes positively charged, enabling the electrostatic complexation and encapsulation of negatively charged nucleic acids.[1][5][6] Once formulated, the LNPs are introduced to cells in a neutral pH environment where the this compound is largely neutral, reducing potential cytotoxicity.[4]

The LNPs are taken up by cells primarily through endocytosis.[6] Inside the endosome, the pH decreases, leading to the protonation and positive charging of this compound. This charge can disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.[1][6] For mRNA and siRNA, the cytoplasm is the site of action, while plasmid DNA needs to be further transported to the nucleus for transcription.[6]

Signaling_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endosome Endosome (pH 5.0-6.5) LNP This compound LNP (Neutral Charge) Endosome_LNP LNP in Endosome (Positively Charged) LNP->Endosome_LNP Endocytosis Released_NA Released Nucleic Acid (mRNA/siRNA/pDNA) Translation Translation (Protein Expression) Released_NA->Translation mRNA RISC RISC (Gene Silencing) Released_NA->RISC siRNA Endosome_LNP->Released_NA Endosomal Escape Experimental_Workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_transfection Cell Transfection cluster_analysis Analysis Lipid_Prep Prepare Lipid Stock (this compound, helpers) Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid Solution NA_Prep->Mixing Dialysis Dialysis Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Transfection Add LNP Complexes to Cells Characterization->Transfection Cell_Seeding Seed Cells Cell_Seeding->Transfection Incubation Incubate 24-48h Transfection->Incubation TE_Analysis Assess Transfection Efficiency (e.g., Flow Cytometry) Incubation->TE_Analysis Cyto_Analysis Assess Cytotoxicity (e.g., MTT Assay) Incubation->Cyto_Analysis

References

Application Notes and Protocols for the In Vivo Formulation of 3-Aza-lipid X

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective in vivo delivery systems is paramount for the success of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies.[1][2] Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, offering advantages such as high stability, low toxicity, and efficient encapsulation of nucleic acid payloads.[1] A critical component of modern LNPs is the ionizable cationic lipid, which plays a pivotal role in nucleic acid complexation, endosomal escape, and overall delivery efficiency.[3]

This document provides a comprehensive guide to the formulation, characterization, and in vivo evaluation of lipid nanoparticles incorporating "3-Aza-lipid X," a novel, hypothetical ionizable lipid. The protocols and data presented herein are based on established methodologies for similar ionizable lipids and are intended to serve as a foundational framework for preclinical development.

Formulation Development of this compound Nanoparticles

The formulation of this compound into LNPs for in vivo delivery typically involves its combination with helper lipids, cholesterol, and a PEGylated lipid. These components self-assemble with a nucleic acid payload into a nanoparticle structure suitable for systemic administration.[4][5] The precise ratio of these lipids is a critical parameter that influences the stability, biodistribution, and efficacy of the final formulation.

Table 1: Representative Lipid Nanoparticle Formulation Composition

ComponentMolar Ratio (%)Purpose
This compound (Ionizable Lipid)50Encapsulation of nucleic acid and endosomal escape.
DOPE (Helper Lipid)10Facilitates endosomal escape and lipid mixing.
Cholesterol38.5Stabilizes the nanoparticle structure.
DMG-PEG2000 (PEGylated Lipid)1.5Controls particle size and provides a hydrophilic corona to reduce opsonization and increase circulation time.[4]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating a model nucleic acid (e.g., mRNA) using a microfluidic mixing device. This method allows for rapid, reproducible, and scalable production of uniform nanoparticles.[6]

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Nucleic acid (e.g., mRNA encoding a reporter protein)

  • Ethanol (200 proof)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

  • Lipid Mixture Preparation: In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratios (as specified in Table 1). Add ethanol to reach the final lipid concentration.

  • Nucleic Acid Preparation: Dilute the nucleic acid stock in citrate buffer to the target concentration.

  • Microfluidic Mixing:

    • Prime the microfluidic cartridge with ethanol and then with citrate buffer according to the manufacturer's instructions.[6]

    • Load the lipid mixture in ethanol into one syringe and the nucleic acid solution in citrate buffer into another syringe.

    • Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio (typically 3:1 aqueous to alcoholic phase).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution from the outlet of the microfluidic cartridge.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated nucleic acid.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNP suspension at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter (size), PDI, and zeta potential using the DLS instrument.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency:

  • Instrumentation: Spectrofluorometer or UV-Vis spectrophotometer.

  • Reagents: RNA-binding fluorescent dye (e.g., RiboGreen).

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the fluorescent dye to both the lysed and unlysed LNP samples.

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed * 100

Table 2: Expected Physicochemical Properties of this compound LNPs

ParameterExpected Value
Size (Hydrodynamic Diameter)80 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta PotentialNear-neutral at pH 7.4
Encapsulation Efficiency> 90%

In Vivo Studies

The in vivo evaluation of this compound LNPs is crucial to determine their biodistribution, efficacy, and safety profile.

Protocol 3: In Vivo Evaluation in a Murine Model

1. Animal Model:

  • Species: C57BL/6 mice (or other appropriate strain).

  • Age: 6-8 weeks.

2. Administration:

  • Route: Intravenous (i.v.) injection via the tail vein is a common route for systemic delivery.[2]

  • Dose: The dose of the nucleic acid payload will depend on the specific application and should be determined through dose-ranging studies.

3. Biodistribution Analysis:

  • Method: Encapsulate a reporter mRNA (e.g., Luciferase) within the this compound LNPs.[5]

  • Procedure:

    • Administer the LNPs to the mice.

    • At predetermined time points (e.g., 6, 24, 48 hours post-injection), euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).[5]

    • Homogenize the tissues and measure the reporter protein activity (e.g., luminescence for luciferase).[5]

4. Efficacy Study (Example: Gene Expression):

  • Method: Use LNPs to deliver mRNA encoding a therapeutic protein.

  • Procedure:

    • Administer the LNPs to the animal model of disease.

    • Monitor the expression of the therapeutic protein in the target tissue and assess downstream therapeutic effects.

5. Toxicity Assessment:

  • Parameters: Monitor animal weight, behavior, and any signs of adverse reactions.

  • Analysis: At the end of the study, collect blood for serum chemistry and hematology analysis. Perform histopathological examination of major organs.

Visualizations

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Studies Lipid Preparation Lipid Preparation Microfluidic Mixing Microfluidic Mixing Lipid Preparation->Microfluidic Mixing Nucleic Acid Preparation Nucleic Acid Preparation Nucleic Acid Preparation->Microfluidic Mixing Purification Purification Microfluidic Mixing->Purification Size & PDI (DLS) Size & PDI (DLS) Purification->Size & PDI (DLS) Zeta Potential Zeta Potential Purification->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency Administration Administration Encapsulation Efficiency->Administration Biodistribution Biodistribution Administration->Biodistribution Efficacy Assessment Efficacy Assessment Administration->Efficacy Assessment Toxicity Assessment Toxicity Assessment Administration->Toxicity Assessment

Caption: Experimental workflow for LNP formulation and in vivo evaluation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular LNP LNP Endosome Endosome LNP->Endosome Endocytosis mRNA Release mRNA Release Endosome->mRNA Release Endosomal Escape (pH-mediated) Translation Translation mRNA Release->Translation Protein Expression Protein Expression Translation->Protein Expression

Caption: Proposed mechanism of LNP-mediated mRNA delivery and expression.

References

Application Notes and Protocols for siRNA Delivery Using a 3-Aza-Lipid Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective intracellular delivery of siRNA remains a significant challenge due to its inherent instability and negative charge. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, with several LNP-based therapeutics having gained clinical approval.

A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in encapsulating the siRNA and facilitating its release into the cytoplasm. While "3-Aza-lipid X" is a descriptive placeholder, this document will focus on a well-characterized and clinically validated ionizable lipid, DLin-MC3-DMA , as a representative example of this class of delivery vehicles. DLin-MC3-DMA contains a tertiary amine headgroup (analogous to a "3-aza" position relative to the lipid tails), which is protonated at low pH, a key feature for endosomal escape.

These notes provide an overview of the application of DLin-MC3-DMA-like lipids in siRNA delivery, including performance data and detailed protocols for formulation and experimental use.

Data Presentation

The efficacy of siRNA delivery using LNPs formulated with DLin-MC3-DMA has been extensively documented. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Efficacy of DLin-MC3-DMA LNPs for Hepatic Gene Silencing

Target GeneAnimal ModelsiRNA Dose (mg/kg)Efficacy (ED₅₀)Duration of SilencingReference
Factor VIIMouse0.005 - 0.1~0.005 mg/kg> 3 weeks[1]
TTRRat0.03 - 0.3~0.03 mg/kgNot Specified[2]
TTRNon-human Primate0.03 - 1.0~0.3 mg/kgUp to 1 month[2]
ApoBNon-human Primate0.1 - 1.0Not SpecifiedUp to 11 days[3]

Table 2: Physicochemical Properties of a Typical DLin-MC3-DMA LNP Formulation

ParameterTypical Value
Molar Ratio (DLin-MC3-DMA:DSPC:Chol:PEG-DMG)50:10:38.5:1.5
Particle Size (Diameter)70 - 90 nm
Polydispersity Index (PDI)< 0.1
Encapsulation Efficiency> 90%
Zeta Potential (at neutral pH)Near-neutral

Mandatory Visualizations

The following diagrams illustrate the key processes involved in using DLin-MC3-DMA LNPs for siRNA delivery.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipids Lipid Mixture (DLin-MC3-DMA, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Rapid Microfluidic Mixing Lipids->Mixing siRNA siRNA in Low pH Buffer (e.g., Citrate) siRNA->Mixing SelfAssembly LNP Self-Assembly Mixing->SelfAssembly Spontaneous Formation Dialysis Dialysis / Purification (Buffer Exchange to PBS) SelfAssembly->Dialysis Removal of Ethanol & pH Neutralization FinalLNP siRNA-LNP Suspension Dialysis->FinalLNP

Caption: Workflow for formulating siRNA-loaded lipid nanoparticles.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cellular Hepatocyte LNP siRNA-LNP (Neutral Charge) ApoE ApoE LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Binding Receptor LDLR LNP_ApoE->Receptor Interaction Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation & pH drop Release siRNA Release into Cytoplasm LateEndosome->Release LNP Protonation & Membrane Fusion

Caption: Cellular uptake and endosomal escape of siRNA-LNPs.

RNAi_Signaling_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA Duplex RISCLoading RISC Loading Complex siRNA->RISCLoading RISC Activated RISC (with guide strand) RISCLoading->RISC Passenger strand discarded mRNA Target mRNA RISC->mRNA Sequence-specific binding Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: The RNA interference (RNAi) signaling pathway.

Experimental Protocols

Protocol 1: Formulation of siRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic device, such as the NanoAssemblr® platform.[4][5]

Materials:

  • DLin-MC3-DMA, DSPC, Cholesterol, PEG-DMG (or other suitable PEG-lipid)

  • 100% Ethanol, molecular biology grade

  • siRNA targeting the gene of interest

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), sterile

  • Microfluidic mixing instrument and cartridges

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and syringes

Procedure:

  • Prepare Lipid Stock Solution: a. Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in 100% ethanol to achieve the desired final molar ratio (e.g., 50:10:38.5:1.5). b. The total lipid concentration in the ethanol phase is typically between 10-25 mM. Vortex until fully dissolved.

  • Prepare siRNA Solution: a. Dilute the siRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final nucleic acid to total lipid ratio (w/w) is typically around 0.05.

  • Microfluidic Mixing: a. Set up the microfluidic instrument according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. c. Set the flow rate ratio of the aqueous to organic phase to 3:1. d. Set the total flow rate (e.g., 2-12 mL/min) to control particle size. e. Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs.[4]

  • Purification and Buffer Exchange: a. Collect the resulting LNP suspension. b. Transfer the suspension to a pre-wetted dialysis cassette. c. Perform dialysis against sterile PBS at 4°C with several buffer changes over 12-24 hours to remove ethanol and raise the pH to 7.4.

  • Sterilization and Characterization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Characterize the LNPs for particle size, PDI, zeta potential, and siRNA encapsulation efficiency using standard methods (e.g., DLS, RiboGreen assay). c. Store the final formulation at 4°C.

Protocol 2: In Vitro Transfection of Adherent Cells with siRNA-LNPs

This protocol provides a general guideline for transfecting mammalian cells in a 24-well plate format.[6][7]

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • siRNA-LNP formulation (from Protocol 1)

  • Control LNPs (e.g., encapsulating a non-targeting control siRNA)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection. For HeLa cells, this is typically 5 x 10⁴ cells per well. b. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Transfection: a. On the day of transfection, dilute the siRNA-LNP formulation in pre-warmed, serum-free medium to the desired final siRNA concentration (e.g., 1-50 nM). b. Remove the old medium from the cells and gently add the LNP-containing medium to each well. c. Incubate the cells for 4-6 hours at 37°C. d. After the incubation, add an equal volume of complete medium containing 2x the normal serum concentration to each well (or replace the transfection medium with fresh complete medium).

  • Analysis of Gene Knockdown: a. Incubate the cells for an additional 24-72 hours to allow for target mRNA and protein knockdown. b. Harvest the cells for analysis. c. For mRNA analysis: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene. d. For protein analysis: Prepare cell lysates and perform Western blotting or ELISA to measure the level of the target protein.

Protocol 3: In Vivo Administration of siRNA-LNPs in Mice

This protocol describes the systemic administration of siRNA-LNPs to mice via tail vein injection for targeting the liver.[3]

Materials:

  • Mice (e.g., C57BL/6, 6-8 weeks old)

  • siRNA-LNP formulation in sterile PBS

  • Insulin syringes (29-31 gauge)

  • Mouse restrainer

Procedure:

  • Dose Preparation: a. Dilute the siRNA-LNP stock solution with sterile PBS to achieve the desired final dose (e.g., 0.1 mg/kg) in a typical injection volume of 100-200 µL (or ~10 µL/g body weight).

  • Administration: a. Warm the LNP solution to room temperature. b. Place the mouse in a restrainer to immobilize it and visualize the lateral tail vein. c. Swab the tail with 70% ethanol. d. Carefully insert the needle into the tail vein and slowly inject the LNP solution.

  • Monitoring and Sample Collection: a. Monitor the animals for any adverse reactions post-injection. b. At the desired time point (e.g., 48-72 hours post-injection for peak knockdown), euthanize the animals according to approved ethical protocols. c. Collect blood (for serum analysis) and tissues (e.g., liver) for subsequent analysis.

  • Analysis of Gene Knockdown: a. Tissue Processing: Homogenize the collected liver tissue to extract RNA or protein. b. mRNA Analysis: Perform qRT-PCR on the extracted RNA to quantify target gene expression levels relative to a housekeeping gene. c. Protein Analysis: Perform Western blot or ELISA on tissue lysates or serum to quantify target protein levels.

References

Application Notes and Protocols for Cationic Lipid-Mediated Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cells, derived directly from living tissue, are crucial models in biomedical research and drug development due to their physiological relevance. However, their resistance to genetic modification presents a significant challenge. Cationic lipid-based transfection offers a versatile and accessible method for introducing nucleic acids into these sensitive cell types. This document provides a detailed protocol and application data for the use of a representative 3-Aza-cationic lipid, herein referred to as "3-Aza-lipid X," for the efficient transfection of various primary cells.

The fundamental structure of cationic lipids, such as this compound, consists of a positively charged head group, a hydrophobic tail, and a linker region. This amphipathic structure allows for the formation of liposomes that can encapsulate negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA) through electrostatic interactions. The resulting lipid-nucleic acid complexes, or lipoplexes, are then able to fuse with the cell membrane, facilitating the entry of the genetic material into the cell, primarily through endocytosis.

Data Presentation: Transfection Efficiency and Cell Viability

The performance of this compound was evaluated in several commonly used primary cell types and compared with other commercially available transfection reagents. Transfection efficiency was assessed by the expression of a reporter gene (e.g., GFP), while cell viability was determined using standard assays (e.g., MTT or trypan blue exclusion) 24-48 hours post-transfection.

Table 1: Transfection of Primary Human Dermal Fibroblasts

Transfection ReagentLipid:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
This compound 2:1~75>90
3:1~80~85
Lipofectamine™ LTX3:1~60~80
FuGENE® HD3:1~55~85

Table 2: Transfection of Primary Rat Cortical Neurons

Transfection ReagentLipid:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
This compound 2:1~25-30>80
Lipofectamine™ 20002:1~20-25~75
Lipofectamine™2:1<5~70

Table 3: Transfection of Primary Rat Hepatocytes

Transfection ReagentLipid:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
This compound (DOTMA-based) 4:1~10>85
Lipofectin™4:1~5-7~80

Experimental Protocols

General Protocol for Primary Cell Transfection using this compound

This protocol provides a starting point for the transfection of adherent primary cells in a 24-well plate format. Optimization is recommended for each specific cell type and nucleic acid.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound transfection reagent

  • Nucleic acid (plasmid DNA, siRNA, etc.) at a concentration of 1 µg/µL

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed primary cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate cells overnight in their complete growth medium at 37°C in a humidified CO2 incubator.

  • Formation of Lipid-Nucleic Acid Complexes:

    • Dilute Nucleic Acid: In a sterile microcentrifuge tube, dilute 0.5-1.0 µg of nucleic acid in 50 µL of serum-free medium. Mix gently.

    • Dilute this compound: In a separate sterile microcentrifuge tube, dilute 1.0-3.0 µL of this compound in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the diluted nucleic acid to the diluted this compound. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.

    • Add the 100 µL of lipid-nucleic acid complex dropwise to the well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Post-Transfection:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the incubation period, analyze the cells for gene expression and cell viability.

Optimization Protocol

To achieve the highest transfection efficiency with minimal cytotoxicity, it is crucial to optimize the following parameters for each primary cell type:

  • Cell Density: Test a range of cell densities to find the optimal confluency for transfection.

  • Lipid-to-Nucleic Acid Ratio: Vary the ratio of this compound to nucleic acid (e.g., 1:1, 2:1, 3:1, 4:1) to find the balance between efficiency and viability.

  • Complex Formation Time: Optimize the incubation time for complex formation (e.g., 15, 20, 30 minutes).

  • Presence of Serum: While this protocol uses serum-containing medium during transfection, some primary cell types may benefit from transfection in serum-free medium, followed by the addition of serum-containing medium after a few hours.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Primary Cells (70-90% confluency) incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight dilute_na Dilute Nucleic Acid in Serum-Free Medium dilute_lipid Dilute this compound in Serum-Free Medium combine Combine and Incubate 20-30 min to form Complexes dilute_na->combine incubate_lipid Incubate 5 min dilute_lipid->incubate_lipid incubate_lipid->combine add_complexes Add Complexes Dropwise to Cells combine->add_complexes incubate_post Incubate for 24-72 hours add_complexes->incubate_post analyze Analyze for Gene Expression and Cell Viability incubate_post->analyze

Caption: Workflow for this compound mediated primary cell transfection.

Signaling Pathways

Cellular Stress and Innate Immune Response to Transfection

The introduction of foreign nucleic acids by lipid-based reagents can trigger cellular stress and innate immune signaling pathways.

G cluster_entry Cellular Entry cluster_stress Stress Response cluster_immune Innate Immune Sensing lipoplex This compound-Nucleic Acid Complex endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release cytosolic_na Cytosolic Nucleic Acid release->cytosolic_na stress_stimuli Cellular Stress release->stress_stimuli rigi RIG-I cytosolic_na->rigi cytosolic_na->rigi mda5 MDA5 cytosolic_na->mda5 cytosolic_na->mda5 map3k MAP3K (e.g., ASK1, TAK1) stress_stimuli->map3k mkk36 MKK3/6 map3k->mkk36 mkk47 MKK4/7 map3k->mkk47 p38 p38 MAPK mkk36->p38 jnk JNK mkk47->jnk transcription_factors_stress Transcription Factors (e.g., AP-1) p38->transcription_factors_stress jnk->transcription_factors_stress inflammation_apoptosis Inflammation, Apoptosis transcription_factors_stress->inflammation_apoptosis mavs MAVS rigi->mavs mda5->mavs irf37 IRF3/7 mavs->irf37 nfkb NF-κB mavs->nfkb interferon Type I Interferon Production irf37->interferon pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory

Caption: Signaling pathways activated by lipid-mediated transfection.

Application Note: A Framework for Scaling Up 3-Aza-Lipid X Nanoparticle Production from Benchtop to GMP Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2][3] The success of these delivery systems hinges on their composition, particularly the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its endosomal escape and release into the cytoplasm.[4][5] This document outlines a comprehensive protocol and scalable framework for the production of LNP formulations utilizing a representative novel ionizable lipid, "3-Aza-lipid X."

The transition from small-scale laboratory development to large-scale Good Manufacturing Practice (GMP) production presents significant challenges.[1][6][7] Key hurdles include maintaining consistent particle size, polydispersity, encapsulation efficiency, and stability across different batch sizes.[1][8] This application note provides detailed methodologies for formulation, process development, and quality control to ensure a robust and reproducible scale-up of this compound nanoparticles. The protocols described utilize microfluidic mixing technology, which offers precise control over particle formation and is amenable to seamless scaling from preclinical to clinical manufacturing volumes.[9][10][11]

Part 1: Small-Scale Formulation and Characterization

This section details the initial formulation development at the laboratory scale to establish optimal parameters for this compound LNPs.

Experimental Protocol: Small-Scale LNP Formulation (Microfluidics)

1.1 Objective: To formulate this compound LNPs encapsulating a model mRNA and characterize their critical quality attributes.

1.2 Materials:

  • This compound (or representative ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Model mRNA (e.g., luciferase mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

1.3 Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Dynamic Light Scattering (DLS) instrument

  • Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit

  • Dialysis cassettes or Tangential Flow Filtration (TFF) system for buffer exchange

1.4 Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, PEG-DMG) in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

    • Ensure complete dissolution of all lipid components. Use a vortex mixer if necessary.

  • Aqueous Phase Preparation:

    • Dilute the model mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

  • LNP Formulation:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate (TFR) to 12 mL/min.

    • Initiate the mixing process to produce the LNP formulation. The mixing of the organic and aqueous phases triggers the self-assembly and encapsulation process.[11]

  • Downstream Processing:

    • Immediately following formulation, dilute the LNP solution with PBS (pH 7.4) to reduce the ethanol concentration.

    • Perform buffer exchange against PBS (pH 7.4) using dialysis or a TFF system to remove ethanol and unencapsulated mRNA.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Workflow for Small-Scale LNP Production

G cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_downstream Downstream Processing cluster_qc Characterization lipid_stock Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol mixing Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) lipid_stock->mixing mrna_solution Prepare mRNA Solution in Citrate Buffer (pH 4.0) mrna_solution->mixing dilution Dilution with PBS mixing->dilution buffer_exchange Buffer Exchange (Dialysis or TFF) dilution->buffer_exchange filtration Sterile Filtration (0.22 µm) buffer_exchange->filtration dls Size & PDI (DLS) filtration->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) filtration->ribogreen

Caption: Workflow for bench-scale LNP formulation and characterization.

Table 1: Typical Small-Scale Formulation Parameters and Results
ParameterValueResultTarget
Process Parameters
Total Flow Rate (TFR)12 mL/minLNP Size (Z-average)80 - 120 nm
Flow Rate Ratio (FRR)3:1 (Aqueous:Organic)Polydispersity Index (PDI)< 0.2
Formulation Parameters
Lipid Molar Ratio50:10:38.5:1.5Encapsulation Efficiency> 90%
N:P Ratio*6:1Zeta Potential (at pH 7.4)Near-neutral
Final mRNA Concentration0.05 mg/mL

*N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA.

Part 2: Process Development and Scale-Up

Scaling up LNP production requires a strategy that maintains the precise mixing conditions achieved at the small scale.[8][10] This often involves using GMP-compliant microfluidic systems with parallelized mixing channels or transitioning to jet-mixing technologies.

Experimental Protocol: Scaled-Up LNP Production

2.1 Objective: To scale up the production of this compound LNPs to a 10 L batch size while maintaining critical quality attributes.

2.2 Equipment:

  • GMP-ready manufacturing system (e.g., NanoAssemblr® Blaze™ or GMP System)

  • Tangential Flow Filtration (TFF) system with appropriate hollow fiber filters

  • Sterile, single-use bags and tubing

2.3 Procedure:

  • Parameter Translation: The key to successful scale-up is maintaining the same fluidic environment and mixing dynamics. The Total Flow Rate (TFR) is increased, but the Flow Rate Ratio (FRR) is kept constant from the small-scale process.

  • System Setup:

    • Prepare the GMP manufacturing system with sterile, single-use fluid paths.

    • Prepare large volumes of the lipid-ethanol solution and the mRNA-aqueous solution as determined in Part 1.

  • Scaled-Up Formulation:

    • Set the system to the same FRR of 3:1.

    • Increase the TFR to a rate suitable for the larger system (e.g., 60-200 mL/min). This allows for the production of multi-liter batches in a reasonable timeframe.[9]

    • Execute the production run, collecting the LNP formulation in a sterile collection bag.

  • In-line Dilution: Many scaled-up systems offer in-line dilution, where a buffer (e.g., PBS) is mixed with the formulation immediately post-mixing to reduce the ethanol concentration and stabilize the newly formed particles.[9]

  • TFF for Diafiltration and Concentration:

    • Transfer the diluted LNP formulation to the TFF system.

    • Perform diafiltration against PBS (pH 7.4) to remove residual ethanol and non-encapsulated mRNA. This typically requires 5-10 diavolumes.

    • Concentrate the formulation to the desired final mRNA concentration.

  • Final Sterile Filtration:

    • Pass the concentrated LNP solution through a 0.22 µm sterilizing-grade filter into a final sterile container.

Workflow for Scaled-Up LNP Production and Downstream Processing

G cluster_prep Bulk Material Preparation cluster_formulation Scale-Up Manufacturing cluster_downstream Downstream Processing (TFF) cluster_final Final Steps lipid_bulk Bulk Lipid-Ethanol Solution (e.g., 2.5 L) mixing GMP Microfluidic Mixing (TFR up to 200 mL/min) lipid_bulk->mixing mrna_bulk Bulk mRNA-Buffer Solution (e.g., 7.5 L) mrna_bulk->mixing dilution In-line Dilution mixing->dilution diafiltration Diafiltration (Buffer Exchange) dilution->diafiltration concentration Concentration diafiltration->concentration filtration Sterile Filtration concentration->filtration fill_finish Fill & Finish filtration->fill_finish

Caption: Scaled-up LNP manufacturing and downstream processing workflow.

Part 3: Quality Control and Data Comparison

Rigorous quality control is essential to ensure batch-to-batch consistency and product safety.[1][8]

Table 2: Critical Quality Attributes (CQAs) and Analytical Methods
Critical Quality Attribute (CQA)Analytical MethodPurpose
Particle Size & PolydispersityDynamic Light Scattering (DLS)Ensures consistent particle size for biodistribution and efficacy.
Encapsulation Efficiency (%EE)RiboGreen™ Assay / HPLCConfirms the percentage of mRNA successfully encapsulated.
Total mRNA ConcentrationUV-Vis Spectroscopy / HPLCQuantifies the final drug substance concentration.
Lipid Component ConcentrationHPLC-CAD/ELSD or UPLC-MSVerifies the concentration and ratio of each lipid component.[9]
pH and OsmolalitypH Meter, OsmometerConfirms the formulation is within physiological specifications.[9]
Sterility & Endotoxin LevelsCompendial MethodsEnsures product safety for in vivo use.
Table 3: Comparison of Small-Scale vs. Scaled-Up Production

This table summarizes the expected outcomes when scaling the process from a 1 mL lab batch to a 10 L GMP batch. The goal is to demonstrate that the critical quality attributes remain consistent, proving the robustness of the process.

ParameterSmall-Scale (1 mL)Scaled-Up (10 L)Acceptance Criteria
Process
TFR12 mL/min200 mL/minN/A
FRR3:13:1Constant
Batch Volume1 mL10 LN/A
LNP Characteristics
Mean Particle Size (nm)105.2108.580 - 120 nm
Polydispersity Index (PDI)0.110.13< 0.2
Encapsulation Efficiency (%)94%92%> 90%
Final mRNA Conc. (mg/mL)0.50.50.45 - 0.55 mg/mL

The data demonstrates that by maintaining a constant flow rate ratio and leveraging a scalable microfluidics-based architecture, LNP characteristics are well-maintained during scale-up.[9]

Part 4: Troubleshooting Common Scale-Up Issues

ProblemPotential Cause(s)Recommended Solution(s)
Increased Particle Size / PDI - Inconsistent mixing at higher flow rates.- Suboptimal TFF parameters (e.g., excessive shear stress).[9]- Lipid instability or impurity in raw materials.- Verify system performance and mixing channel integrity.- Optimize TFF shear rates and transmembrane pressure.- Qualify all raw material suppliers and test for purity.
Low Encapsulation Efficiency - Incorrect pH of the aqueous buffer.- Degradation of mRNA.- Suboptimal N:P ratio.- Ensure aqueous buffer pH is between 3.5-4.5.- Handle mRNA in an RNase-free environment.- Re-optimize the N:P ratio at small scale.
Batch-to-Batch Inconsistency - Variation in raw material lots.- Deviations in process parameters (flow rate, temperature).- Inadequate cleaning or sterilization of equipment.- Implement rigorous incoming quality control for all materials.- Ensure strict adherence to SOPs and process parameter monitoring.- Validate all cleaning and sterilization procedures.

Logical Diagram: Impact of Process Parameters on CQAs

G cluster_params Process Parameters cluster_cqas Critical Quality Attributes (CQAs) frr Flow Rate Ratio (FRR) size Particle Size frr->size Strongly Influences pdi Polydispersity (PDI) frr->pdi Strongly Influences tfr Total Flow Rate (TFR) tfr->size tfr->pdi lipid_ratio Lipid Molar Ratios lipid_ratio->size stability Stability lipid_ratio->stability Strongly Influences np_ratio N:P Ratio np_ratio->size ee Encapsulation Efficiency (%EE) np_ratio->ee Strongly Influences

Caption: Relationship between key process parameters and LNP quality attributes.

Conclusion

The successful scale-up of this compound nanoparticle production is achievable through a systematic approach that begins with robust small-scale formulation development and progresses to a well-controlled, scalable manufacturing process. By utilizing technologies like microfluidics, which allow for consistent mixing conditions across different scales, critical quality attributes such as particle size, PDI, and encapsulation efficiency can be reliably maintained.[10] Rigorous in-process controls, downstream processing optimization (particularly TFF), and comprehensive analytical characterization are paramount to ensuring the final product is safe, effective, and consistent from batch to batch. This framework provides a clear pathway for researchers and drug developers to transition their LNP-based therapeutics from the laboratory to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Aza-lipid X Transfection Inefficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the transfection of nucleic acids using lipid-based reagents, with a focus on novel ionizable lipids like 3-Aza-lipid X.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the transfection efficiency of lipid nanoparticles (LNPs)?

A1: The success of LNP-mediated transfection is a multi-factorial process. Key determinants include the biophysical properties of the ionizable lipid, the overall formulation of the LNP, the quality and type of nucleic acid cargo, and the specific cell type being transfected. Structure-activity relationship studies have shown that modifications in the ionizable lipid's structure, such as chain length, unsaturation, and headgroup structure, can profoundly influence biodistribution and delivery efficacy.[1] Furthermore, nanoparticle formulation parameters like charge ratio, particle size, and buffer composition are crucial for optimal performance.

Q2: I accidentally left my lipid reagent at room temperature. Can I still use it?

A2: Many lipid-based transfection reagents are stable at room temperature for extended periods. However, to ensure optimal performance and stability, it is always best to adhere to the storage conditions specified by the manufacturer. For long-term storage, refrigeration or freezing as recommended is crucial to prevent degradation of the lipid components.

Q3: I mistakenly froze my lipid reagent. Is it still usable?

A3: Freezing can compromise the integrity and composition of lipid particles, potentially affecting the reagent's performance.[2] It is advisable to contact the manufacturer for specific advice on your reagent. To ensure consistent and reliable results, using a new, properly stored vial is the safest option.[2]

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is one of the most common issues encountered. The following sections provide potential causes and solutions to enhance your results.

Problem 1: Suboptimal LNP Formulation

The composition and characteristics of your LNPs are fundamental to successful transfection.

Possible Cause: Incorrect ratio of lipids or nucleic acid to lipid.

Suggested Solution: Optimize the ratio of your this compound to other components such as helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipids. Additionally, systematically vary the ratio of nucleic acid to the total lipid content. A common starting point for the lipid molar ratio is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. The charge ratio of the nitrogen on the ionizable lipid to the phosphate on the nucleic acid (N:P ratio) is also a critical parameter to optimize, often starting in the range of 3 to 6.

Possible Cause: The buffer used for LNP formulation is affecting particle structure and function.

Suggested Solution: The choice of buffer can significantly impact LNP structure and transfection efficiency. For instance, LNPs formulated in a citrate buffer have been shown to exhibit earlier onset and stronger mRNA expression in vitro compared to those formulated in phosphate or acetate buffers.[3] This is attributed to citrate's ability to stabilize the inverse hexagonal phase of the LNP core at a higher pH, which is thought to enhance endosomal release.[3] Consider testing different formulation buffers (e.g., citrate, acetate, phosphate) at various pH levels (typically between 3.0 and 5.0 for initial formulation).

Table 1: Effect of Buffer Type on LNP-mediated Transfection

Buffer TypeRelative Transfection EfficiencyKey ObservationReference
CitrateHighFacilitates earlier phase transition, enhancing endosomal release.[3]
PhosphateModerateStabilizes the L-phase, may require lower pH for optimal transition.[3]
AcetateModerateSimilar to phosphate, stabilizes the L-phase.[3]
Problem 2: Poor Cell Health or Suboptimal Cell Conditions

The state of your target cells is paramount for successful transfection.

Possible Cause: High cell passage number leading to altered cell behavior.

Suggested Solution: Use cells with a low passage number and ensure they are healthy and actively dividing at the time of transfection.

Possible Cause: Cell confluence is too high or too low.

Suggested Solution: Optimize the cell density at the time of transfection. A confluence of 70-90% is often recommended, but this can be cell-type dependent.

Possible Cause: Presence of serum or antibiotics during complex formation.

Suggested Solution: Use a serum-free medium, such as Opti-MEM™, to dilute your nucleic acid and lipid reagent before forming the complexes.[2] Serum components can interfere with the formation of LNPs. Antibiotics can be omitted from the transfection medium as they may contribute to cell stress.

Experimental Protocols

Protocol 1: General LNP Formulation using Microfluidics

This protocol provides a general method for formulating LNPs containing nucleic acids.

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: Dissolve your nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr®) to combine the lipid solution in ethanol with the nucleic acid solution in the aqueous buffer at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. Concentrate the LNPs using an appropriate ultrafiltration device.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.

Protocol 2: Optimization of Transfection Conditions
  • Cell Seeding: Seed healthy, low-passage cells in a multi-well plate to reach the desired confluence (e.g., 80%) on the day of transfection.

  • LNP-Medium Complex Formation:

    • Dilute the required amount of LNPs into a serum-free medium.

    • Gently mix and incubate for 5-10 minutes at room temperature.

  • Transfection:

    • Remove the old medium from the cells.

    • Add the LNP-medium complex to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Post-Transfection: After the initial incubation, add complete growth medium (containing serum) and continue to incubate for 24-72 hours.

  • Analysis: Analyze the cells for gene expression (e.g., via fluorescence microscopy, qPCR, or western blot) or gene knockdown.

Visualizations

Workflow for Troubleshooting Transfection Inefficiency

G start Low Transfection Efficiency check_formulation Check LNP Formulation start->check_formulation check_cells Check Cell Health & Conditions start->check_cells check_reagents Check Reagent & Nucleic Acid Quality start->check_reagents optimize_ratio Optimize Lipid Ratios (N:P Ratio) check_formulation->optimize_ratio optimize_buffer Optimize Formulation Buffer (pH, Buffer Type) check_formulation->optimize_buffer optimize_size Characterize & Optimize LNP Size/PDI check_formulation->optimize_size optimize_confluence Optimize Cell Confluence check_cells->optimize_confluence check_passage Use Low Passage Number Cells check_cells->check_passage serum_free Use Serum-Free Medium for Complexation check_cells->serum_free verify_na Verify Nucleic Acid Integrity check_reagents->verify_na store_lipid Ensure Proper Lipid Storage check_reagents->store_lipid successful Transfection Successful

Caption: A logical workflow for diagnosing and resolving low transfection efficiency.

Key Components of a Lipid Nanoparticle (LNP)

G cluster_0 LNP Core center Nucleic Acid (mRNA, siRNA) ionizable This compound (Ionizable Lipid) helper Helper Lipid (e.g., DOPE) cholesterol Cholesterol peg PEG-Lipid

Caption: The core components of a typical lipid nanoparticle for nucleic acid delivery.

Simplified LNP Endosomal Escape Pathway

G lnp LNP cell_membrane Cell Membrane lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome protonation Lipid Protonation (Positive Charge) late_endosome->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization release Cargo Release into Cytoplasm destabilization->release

Caption: The proposed mechanism of LNP entry and endosomal escape for cargo release.

References

Technical Support Center: Optimizing 3-Aza-Lipid X to Helper Lipid Ratio in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the molar ratio of 3-Aza-lipid X to helper lipids in LNP formulations for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is the role of each lipid component in a typical four-component LNP formulation?

A1: A standard LNP formulation consists of four key components, each with a specific function:[1]

  • Ionizable Lipid (e.g., this compound): This lipid is crucial for encapsulating the negatively charged nucleic acid payload (like mRNA or siRNA) and facilitating its release into the cytoplasm. At a low pH during formulation, the ionizable lipid is positively charged, allowing it to interact with the nucleic acid. In the higher pH of the bloodstream, it is neutral, reducing toxicity. Upon endocytosis into the cell, the endosome's acidic environment protonates the lipid again, which helps disrupt the endosomal membrane and release the payload.[1][2]

  • Helper Phospholipid (e.g., DSPC): This lipid acts as a structural component, contributing to the formation of the lipid bilayer and the overall stability of the nanoparticle.[3]

  • Cholesterol: As another structural lipid, cholesterol enhances the stability and rigidity of the LNPs. It fills the gaps between the other lipid molecules, reducing the passive leakage of the encapsulated cargo.[4][5]

  • PEGylated Lipid (e.g., DMG-PEG2000): This lipid is incorporated to control the particle size during formulation and to provide a hydrophilic layer on the surface of the LNP. This "stealth" layer helps to reduce clearance by the immune system, thereby increasing the circulation time in the bloodstream.[6][7]

Q2: Why is the molar ratio of this compound to helper lipids a critical parameter to optimize?

A2: The molar ratio of the ionizable lipid to the helper lipids (phospholipid and cholesterol) is a critical quality attribute that significantly impacts the physicochemical properties and biological performance of the LNPs.[8][9] Optimizing this ratio is essential for:

  • Encapsulation Efficiency: The amount of ionizable lipid directly influences the capacity of the LNP to encapsulate the nucleic acid payload.

  • Particle Size and Polydispersity: The relative amounts of the different lipids affect the self-assembly process and, consequently, the size and uniformity (Polydispersity Index or PDI) of the nanoparticles.[7][10]

  • Stability: The correct balance of structural lipids is crucial for the stability of the LNPs during storage and in biological fluids.

  • Transfection Efficiency: The ratio of lipids can influence the LNP's ability to fuse with the endosomal membrane and release its payload into the cytoplasm, directly impacting the efficiency of protein expression (for mRNA) or gene silencing (for siRNA).[11]

  • Toxicity: An excess of ionizable lipid can lead to increased cytotoxicity.

Q3: What are the typical molar ratios used for LNP formulations?

A3: While the optimal ratio is dependent on the specific lipids and payload, a common starting point for LNP formulations is a molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid of approximately 50:10:38.5:1.5.[6][12][13][14] However, significant improvements in efficacy can often be achieved by systematically varying these ratios. For instance, changing the ratio of DLin-MC3-DMA from a 40:10:40:10 to a 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid) has been shown to improve potency.[6]

Troubleshooting Guide

Q4: My LNPs have a large particle size (>150 nm) and/or a high Polydispersity Index (PDI > 0.2). What are the potential causes and solutions?

A4: Large particle size and high PDI are common issues in LNP formulation and can negatively impact cellular uptake and biodistribution.

Potential Cause Troubleshooting Steps
Suboptimal Lipid Ratios The ratio of PEGylated lipid can significantly influence particle size. Insufficient PEG-lipid may lead to aggregation. Conversely, the ratio of cholesterol to the ionizable lipid can also affect size and PDI.[5][10] Systematically vary the molar percentages of each lipid component to find the optimal ratio for your specific formulation.
Issues with Lipid Stock Solutions Poor quality or degraded lipids can lead to poor LNP formation. Ensure lipids are of high purity and have been stored correctly. Prepare fresh stock solutions.
Inefficient Mixing Inconsistent or slow mixing during formulation can result in larger and more heterogeneous particles. Using a microfluidic mixing system is highly recommended for reproducible and controlled LNP synthesis.[15][16] Ensure the total flow rate and flow rate ratio are optimized.[8]
Incorrect pH of Buffers The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of the ionizable lipid and proper self-assembly. Ensure the buffer pH is in the acidic range (typically pH 3-4).[2]

Q5: The encapsulation efficiency of my nucleic acid payload is low (<90%). How can I improve it?

A5: High encapsulation efficiency is crucial for ensuring a sufficient therapeutic dose is delivered.

Potential Cause Troubleshooting Steps
Insufficient Ionizable Lipid The amount of ionizable lipid is directly related to the amount of nucleic acid that can be encapsulated. Increase the molar ratio of the this compound in the formulation.
Suboptimal N:P Ratio The N:P ratio (the ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid) is a key parameter. An N:P ratio that is too low will result in incomplete encapsulation. Systematically screen different N:P ratios (e.g., 3:1, 6:1, 10:1) to find the optimum.[17]
Inefficient Mixing Rapid and controlled mixing is essential to trap the nucleic acid within the forming nanoparticle. Utilize a microfluidic mixing device to ensure efficient and reproducible mixing.[15][16]
Nucleic Acid Degradation Ensure the nucleic acid stock is of high integrity and has not been degraded by nucleases. Work in an RNase-free environment.

Q6: My LNPs show good physicochemical properties, but the in vitro transfection efficiency is low. What could be the problem?

A6: Low transfection efficiency can be due to several factors related to the LNP formulation and the experimental setup.

Potential Cause Troubleshooting Steps
Poor Endosomal Escape The composition of the LNP, particularly the properties of the ionizable lipid and the helper lipids, is critical for endosomal escape. Vary the molar ratio of this compound to helper lipids. Some studies suggest that certain helper lipids are more effective at promoting endosomal release.
LNP Instability in Culture Media LNPs may aggregate or become unstable in the presence of serum proteins in the cell culture media. You can assess LNP stability in media using DLS over time. Consider optimizing the PEG-lipid content to enhance stability.
Low Cellular Uptake The surface properties of the LNPs, influenced by the lipid composition, can affect their interaction with cells. Ensure the overall charge (zeta potential) is suitable for interaction with the cell membrane.
Cell Line Specificity Transfection efficiency can be highly dependent on the cell type being used.[18] Optimize the LNP formulation for the specific cell line of interest.
Incorrect Dosing The dose of the nucleic acid delivered to the cells may be too low. Perform a dose-response experiment to determine the optimal concentration of LNPs for transfection.

Quantitative Data on Lipid Ratio Optimization

The following tables present hypothetical data for the optimization of a this compound, using a well-characterized ionizable lipid as a model. The data illustrates the impact of varying the molar ratios of the lipid components on the critical quality attributes of the resulting LNPs.

Table 1: Effect of this compound:Cholesterol Ratio on LNP Properties (DSPC and PEG-Lipid held constant at 10% and 1.5% respectively)

FormulationMolar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid)Particle Size (nm)PDIEncapsulation Efficiency (%)Relative mRNA Expression
F140:10:48.5:1.5950.15920.6
F250:10:38.5:1.5850.11961.0
F360:10:28.5:1.5780.18940.8

Table 2: Effect of DSPC:Cholesterol Ratio on LNP Properties (this compound and PEG-Lipid held constant at 50% and 1.5% respectively)

FormulationMolar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid)Particle Size (nm)PDIEncapsulation Efficiency (%)Relative mRNA Expression
F450:5:43.5:1.5920.16930.7
F550:10:38.5:1.5850.11961.0
F650:15:33.5:1.5880.14950.9

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[19][20][21]

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG2000

  • Ethanol (200 proof, molecular biology grade)

  • mRNA in citrate buffer (pH 4.0)

  • Microfluidic mixing instrument and cartridge

  • Syringes and tubing

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio to a final total lipid concentration of 10-20 mM. Vortex until fully dissolved.

  • Prepare mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.

  • Setup Microfluidic System: Prime the microfluidic cartridge and system with ethanol and citrate buffer according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. Set the flow rate ratio (aqueous:organic) to 3:1 and the total flow rate according to your optimization experiments (e.g., 12 mL/min).

  • Initiate Mixing: Start the pumps to mix the two streams in the microfluidic cartridge. The LNPs will self-assemble upon mixing.

  • Collect and Dilute: Collect the LNP solution from the outlet.

  • Purification: Dialyze the LNP solution against sterile PBS at 4°C for at least 6 hours, with one buffer exchange, to remove the ethanol and unencapsulated mRNA.[13]

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

Protocol 2: Characterization of Particle Size and PDI by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of LNP size and polydispersity.[22][23][24]

Materials:

  • LNP formulation

  • PBS, sterile filtered

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and equilibrate to the desired temperature (e.g., 25°C).

  • Sample Preparation: Dilute the LNP formulation in sterile-filtered PBS to a suitable concentration for DLS measurement (this will depend on the instrument's sensitivity).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument.

  • Data Acquisition: Set the measurement parameters (e.g., number of runs, duration of runs) and initiate the measurement.

  • Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to calculate the Z-average diameter (particle size) and the Polydispersity Index (PDI).

Protocol 3: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol describes a fluorescence-based assay to quantify the amount of encapsulated mRNA.[25][26][27]

Materials:

  • LNP formulation

  • Quant-iT RiboGreen RNA reagent and buffer

  • Triton X-100 (10% solution)

  • TE buffer (pH 7.5)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Prepare Standards: Prepare a standard curve of your mRNA in TE buffer.

  • Sample Preparation: In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Intact LNPs (for free mRNA): Add the LNP sample to wells containing TE buffer.

    • Lysed LNPs (for total mRNA): Add the LNP sample to wells containing TE buffer with 0.5% Triton X-100 to disrupt the LNPs.

  • Incubation: Incubate the plate for 10 minutes at 37°C to ensure complete lysis of the LNPs in the Triton X-100 containing wells.

  • Add RiboGreen Reagent: Prepare the RiboGreen working solution by diluting the reagent in TE buffer according to the manufacturer's instructions. Add the working solution to all standard and sample wells.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of free mRNA (from intact LNP wells) and total mRNA (from lysed LNP wells).

    • Calculate the Encapsulation Efficiency (%) as: ((Total mRNA - Free mRNA) / Total mRNA) * 100.

Visualizations

LNP_Optimization_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Functional Evaluation prep_lipids Prepare Lipid Stock (this compound, Helpers, PEG) in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics Organic Phase prep_mrna Prepare mRNA in Citrate Buffer (pH 4) prep_mrna->microfluidics Aqueous Phase purification Purification (Dialysis) microfluidics->purification dls Size & PDI (DLS) purification->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) purification->ribogreen zeta Zeta Potential purification->zeta invitro In Vitro Transfection dls->invitro ribogreen->invitro zeta->invitro analysis Analyze Protein Expression or Gene Silencing invitro->analysis analysis->prep_lipids Iterate & Optimize Ratios

Caption: Experimental workflow for LNP formulation, characterization, and evaluation.

Signaling_Pathway lnp LNP (this compound) cell_membrane Cell Membrane lnp->cell_membrane Uptake endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Low pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape This compound Protonation mrna_release mRNA Release endosomal_escape->mrna_release ribosome Ribosome mrna_release->ribosome protein Protein Synthesis ribosome->protein

Caption: Cellular uptake and mechanism of action for mRNA-LNP.

References

Technical Support Center: 3-Aza-lipid X Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center for the synthesis of 3-Aza-lipid X.

Disclaimer: "this compound" is a representative name for a class of synthetic cationic lipids used for research purposes. The following guide provides troubleshooting advice and protocols based on general principles of organic synthesis relevant to this molecular class.

This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of this compound and similar cationic lipids. It provides solutions to common issues encountered during the synthetic process.

Troubleshooting Guide

Question 1: I am experiencing very low yields (<20%) during the initial reductive amination step. What are the common causes and how can I improve the yield?

Answer:

Low yield in the reductive amination step, which couples the lipid aldehyde tail to the N-Boc-protected amino-alcohol headgroup, is a frequent challenge. The primary causes are often related to the choice of reducing agent, improper pH control, or the formation of side products.

Possible Causes & Solutions:

  • Ineffective Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde before it forms the imine intermediate. Mild, imine-selective reducing agents are crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the most effective choice as it is less basic and performs well under mildly acidic conditions that favor imine formation.[1]

  • Suboptimal pH: The reaction requires a slightly acidic environment (pH 5-6) to catalyze the formation of the iminium ion intermediate without degrading the starting materials or the reducing agent.[2] If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If it is too high, imine formation will be slow.

  • Reaction Conditions: The reaction should be run at room temperature. Elevated temperatures can lead to the formation of undesired side products.

The following table summarizes typical results from screening different reducing agents.

Data Presentation: Reductive Amination Efficiency

Reducing AgentCo-Solvent / AcidTypical Yield (%)Key Considerations
NaBH(OAc)₃ Dichloroethane (DCE)75 - 90% Most reliable; tolerant of mild acid.
NaBH₃CN Methanol (MeOH)50 - 70%Effective, but generates toxic HCN byproduct with acid.[1]
H₂ / Pd-C Ethanol (EtOH)40 - 60%Requires specialized hydrogenation equipment; may reduce other functional groups.[1][3]
NaBH₄ Methanol (MeOH)< 30%Prone to reducing the starting aldehyde directly.[4]

Experimental Protocols: Optimized Reductive Amination

Methodology:

  • Dissolve the N-Boc-amino-alcohol (1.0 eq) in anhydrous dichloroethane (DCE).

  • Add the lipid aldehyde (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography.

Question 2: My final deprotection step to remove the Boc group is incomplete, or it leads to product degradation. How can I achieve clean and complete deprotection?

Answer:

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is typically due to insufficient acid strength or concentration, while product degradation can occur if conditions are too harsh or exposure is prolonged.[5]

Possible Causes & Solutions:

  • Insufficient Acid Strength: While methanolic or dioxanolic HCl can work, Trifluoroacetic acid (TFA) is generally more effective and acts faster, allowing for shorter reaction times and lower temperatures, which minimizes degradation.[5]

  • Water Contamination: The presence of water can hydrolyze the lipid ester linkages. Using anhydrous solvents and reagents is critical.

  • Reaction Time: Monitor the reaction closely. Over-exposure to strong acid can lead to side reactions. A typical reaction time is 1-2 hours at room temperature.

Data Presentation: Boc Deprotection Efficiency

Deprotection ReagentSolventTemperature (°C)Time (h)Efficiency (%)
4M HCl in Dioxane Dioxane254~85%
20% TFA Anhydrous DCM251.5>98%

Experimental Protocols: Optimized Boc Deprotection

Methodology:

  • Dissolve the Boc-protected this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (to a final concentration of 20% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

  • Dissolve the residue in a minimal amount of DCM and purify via silica gel chromatography using a mobile phase containing a small percentage of triethylamine or ammonia in methanol to ensure the product is in its free base form.

Frequently Asked Questions (FAQs)

Q: What is the best method to purify the final this compound? A: Due to its amphiphilic nature, this compound can be challenging to purify. Standard silica gel chromatography is effective, but often requires a polar solvent system with a basic modifier. A typical mobile phase is a gradient of methanol in dichloromethane (DCM), with 0.5-1% triethylamine (TEA) added to prevent the cationic amine from streaking on the acidic silica gel. For very high purity, reverse-phase HPLC may be necessary.

Q: How should I store the final product? A: this compound is susceptible to oxidation and hydrolysis. It should be stored as a solid under an inert atmosphere (argon or nitrogen) at -20°C or lower. For short-term use, stock solutions can be prepared in anhydrous ethanol or chloroform and stored at -20°C.[6]

Q: Which analytical techniques are recommended for characterization? A: A combination of techniques is essential.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact elemental composition.

Visualizations

Synthetic_Workflow A Aldehyde + Protected Amine B Reductive Amination A->B C Acylation of Hydroxyls B->C D Boc Deprotection C->D E Purification D->E F Final this compound E->F Troubleshooting_Logic start Low Reductive Amination Yield? check_reagent Check Reducing Agent start->check_reagent Yes is_naboac Using NaBH(OAc)₃? check_reagent->is_naboac switch_reagent Switch to NaBH(OAc)₃ is_naboac->switch_reagent No check_ph Check Reaction pH is_naboac->check_ph Yes switch_reagent->check_ph is_ph_5_6 Is pH between 5-6? check_ph->is_ph_5_6 adjust_ph Adjust pH with Acetic Acid is_ph_5_6->adjust_ph No check_purity Check Starting Material Purity is_ph_5_6->check_purity Yes Cellular_Uptake_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm liposome Liposome (this compound + Cargo) cell_membrane Cell Membrane liposome->cell_membrane Endocytosis endosome Endosome cargo_release Cargo Release endosome->cargo_release Endosomal Escape (Proton Sponge Effect) cell_membrane->endosome

References

Technical Support Center: 3-Aza-Lipid X Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Aza-Lipid X nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of these nanoparticles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and what are their typical applications?

A1: this compound nanoparticles are a type of lipid nanoparticle (LNP) where "this compound" refers to a cationic or ionizable lipid component containing a tertiary amine. These lipids are often incorporated into LNPs to facilitate the encapsulation and delivery of nucleic acids, such as mRNA and siRNA. The tertiary amine headgroup can provide a pH-sensitive charge, remaining relatively neutral at physiological pH to minimize toxicity and becoming protonated in the acidic environment of endosomes to promote cargo release. This characteristic makes them valuable for applications in gene therapy and vaccine development.

Q2: What are the primary mechanisms of cytotoxicity associated with this compound nanoparticles?

A2: The cytotoxicity of lipid-based nanoparticles, including those containing tertiary amine lipids, can be influenced by several factors. The cationic nature of these lipids, which is essential for interacting with negatively charged nucleic acids and cell membranes, can also lead to membrane disruption and subsequent cellular stress. Key mechanisms include:

  • Endosomal Disruption: While necessary for cargo release, excessive or prolonged disruption of endosomal membranes can lead to cellular toxicity.[1]

  • Mitochondrial Dysfunction: Cationic lipids can interact with and disrupt mitochondrial membranes, leading to the generation of reactive oxygen species (ROS) and the initiation of apoptotic pathways.

  • Inflammatory Responses: The nanoparticle components can be recognized by the immune system, leading to the activation of inflammatory pathways.

Q3: How does the formulation of this compound nanoparticles affect their cytotoxicity?

A3: The formulation parameters play a critical role in determining the cytotoxicity of the nanoparticles. Key factors to consider are:

  • Lipid Composition: The specific structure of the this compound, including its headgroup and hydrophobic tails, influences its interaction with cellular membranes. The inclusion of helper lipids, cholesterol, and PEGylated lipids can modulate the overall properties of the nanoparticle and impact its toxicity.

  • Particle Size and Surface Charge: The size and zeta potential of the nanoparticles affect their cellular uptake and biodistribution, which in turn can influence their toxicological profile.

  • Lipid-to-Cargo Ratio: The ratio of the ionizable lipid to the nucleic acid cargo can affect both encapsulation efficiency and cytotoxicity.

Q4: What are some recommended strategies to reduce the cytotoxicity of this compound nanoparticles?

A4: Several strategies can be employed to mitigate the cytotoxicity of these nanoparticles:

  • Formulation Optimization: Systematically varying the ratios of the lipid components (this compound, helper lipid, cholesterol, PEG-lipid) can identify a formulation with an optimal balance of efficacy and safety.

  • Structural Modification of the Lipid: Modifying the chemical structure of the this compound, for instance by introducing biodegradable ester linkages, can reduce its accumulation and associated toxicity. A lipid named AA3-Dlin, for example, incorporates biodegradable ester linkages and a tertiary amine headgroup.

  • Surface Modification: The inclusion of PEGylated lipids helps to create a hydrophilic shell around the nanoparticle, which can reduce non-specific interactions with cells and proteins, thereby lowering cytotoxicity.

  • Dose Optimization: Reducing the administered dose to the lowest effective concentration is a straightforward approach to minimizing toxicity.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
High in vitro cytotoxicity observed in multiple cell lines. 1. Suboptimal formulation with a high concentration of this compound.2. Inappropriate lipid-to-cargo ratio.3. Instability of nanoparticles in culture media.4. High particle concentration.1. Perform a lipid ratio optimization study to find the optimal balance of efficacy and toxicity.2. Titrate the lipid-to-cargo ratio to find the lowest ratio that maintains high encapsulation efficiency.3. Characterize nanoparticle stability in the presence of serum-containing media.4. Perform a dose-response experiment to determine the IC50 and use concentrations well below this for functional assays.
Poor in vivo tolerability, such as weight loss or signs of inflammation in animal models. 1. The intrinsic toxicity of the this compound component.2. Immunogenicity of the nanoparticle formulation.3. Non-specific uptake in organs like the liver and spleen, leading to organ-specific toxicity.1. Consider synthesizing or obtaining variants of the this compound with biodegradable moieties.2. Evaluate different PEG-lipid densities in the formulation to enhance shielding.3. Analyze the biodistribution of the nanoparticles to identify off-target accumulation and consider surface modifications for targeted delivery.
Inconsistent experimental results related to cytotoxicity. 1. Variability in nanoparticle preparation leading to batch-to-batch differences in size, charge, and encapsulation.2. Contamination of reagents or cell cultures.3. Differences in cell passage number or confluency.1. Standardize the nanoparticle production method and characterize each batch for size, polydispersity index (PDI), and zeta potential.2. Use sterile techniques and regularly test for mycoplasma contamination.3. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound nanoparticles (and controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound nanoparticles in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

  • Cells of interest

  • 24-well cell culture plates

  • Complete cell culture medium

  • This compound nanoparticles

  • DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound nanoparticles for the desired time period. Include a positive control (e.g., H₂O₂).

  • Wash the cells with PBS and then incubate with 5 µM DCFDA-H2 in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).

  • Quantify the ROS production relative to the untreated control.

Visualizations

Cytotoxicity_Pathway LNP This compound Nanoparticle Cell Target Cell LNP->Cell Mitochondria Mitochondria LNP->Mitochondria Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (pH-mediated) Endosome->EndosomalEscape CargoRelease Cargo Release (e.g., mRNA) EndosomalEscape->CargoRelease MembraneDisruption Excessive Membrane Disruption EndosomalEscape->MembraneDisruption ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis MembraneDisruption->Apoptosis

Caption: Proposed cytotoxicity pathway of this compound nanoparticles.

Experimental_Workflow Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, PDI) Formulation->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies Characterization->InVivo CellViability Cell Viability (MTT, LDH) InVitro->CellViability ROS_Assay ROS Assay InVitro->ROS_Assay Inflammation Inflammatory Cytokine Measurement (ELISA) InVitro->Inflammation Optimization Formulation Optimization CellViability->Optimization Tolerability Tolerability Study (Body Weight, Clinical Signs) InVivo->Tolerability Biodistribution Biodistribution InVivo->Biodistribution Histopathology Histopathology InVivo->Histopathology Tolerability->Optimization Optimization->Formulation

Caption: Workflow for assessing and optimizing this compound nanoparticle cytotoxicity.

Logical_Relationship AzaLipid Increase in This compound Ratio Zeta Increased Positive Zeta Potential AzaLipid->Zeta Uptake Enhanced Cellular Uptake Zeta->Uptake Efficacy Potentially Higher Efficacy Uptake->Efficacy Toxicity Increased Cytotoxicity Uptake->Toxicity PEG Increase in PEG-Lipid Ratio Shielding Increased 'Stealth' Properties PEG->Shielding Circulation Longer Circulation Time Shielding->Circulation ReducedUptake Reduced Non-Specific Uptake Shielding->ReducedUptake ReducedToxicity Decreased Cytotoxicity ReducedUptake->ReducedToxicity

Caption: Formulation parameters and their impact on nanoparticle properties.

References

Technical Support Center: Scaling Up 3-Aza-Lipid X Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-Aza-lipid X, a representative ionizable cationic lipid crucial for lipid nanoparticle (LNP)-based drug delivery systems.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound at a larger scale.

Issue 1: Low Yield in this compound Synthesis

  • Question: We are experiencing a significant drop in yield as we scale up our synthesis of this compound from lab to pilot scale. What are the potential causes and solutions?

  • Answer: Scaling up synthesis can introduce variability. Common causes for low yield include:

    • Inefficient Mixing: At larger volumes, ensuring homogenous mixing of reactants is challenging. This can lead to localized reactions and side product formation.

      • Solution: Evaluate and optimize the mixing parameters, such as impeller design and mixing speed. For some processes, switching to a different reactor type may be necessary.

    • Temperature Gradients: Poor heat transfer in larger reactors can create hot spots, leading to thermal degradation of reactants or products.

      • Solution: Implement more robust temperature control systems and ensure adequate heat exchange surface area.

    • Purity of Starting Materials: Impurities in raw materials that were negligible at a small scale can have a significant impact on the reaction at a larger scale.

      • Solution: Qualify all raw material suppliers and perform stringent incoming quality control checks.

Issue 2: High Levels of Impurities Post-Synthesis

  • Question: Our scaled-up batches of this compound show high levels of impurities, particularly N-oxides and other closely related structural variants. How can we mitigate this?

  • Answer: Impurity profiles often change with scale. Key strategies to control impurities include:

    • Reaction Condition Optimization:

      • N-Oxide Formation: This is a common impurity for ionizable lipids.[1] It can result from oxidative conditions.

        • Solution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to minimize oxygen exposure. Consider using antioxidants if compatible with the reaction chemistry.

      • Side Reactions: Temperature fluctuations and extended reaction times can promote the formation of side products.

        • Solution: Maintain strict control over reaction temperature and time. Quench the reaction promptly upon completion.

    • Purification Strategy:

      • Challenge: The oily nature and lack of a strong chromophore in many ionizable lipids make purification and analysis challenging.

        • Solution: A multi-step purification process is often necessary. This may involve a combination of techniques such as tangential flow filtration (TFF), and preparative chromatography. High-performance liquid chromatography with a charged aerosol detector (HPLC-CAD) is a suitable analytical method for lipids lacking a chromophore.[1]

Issue 3: Inconsistent Batch-to-Batch Purity

  • Question: We are observing significant variability in the purity of our this compound from one production run to the next. What factors should we investigate?

  • Answer: Batch-to-batch inconsistency is a critical issue in pharmaceutical manufacturing. A systematic investigation should include:

    • Raw Material Variability: Ensure that the specifications for all starting materials are well-defined and that each batch of raw material is tested against these specifications.

    • Process Parameter Control: Implement strict process controls for all critical parameters, including reaction time, temperature, mixing speed, and reagent addition rates.

    • Operator Training: Ensure that all manufacturing personnel are thoroughly trained on the standard operating procedures (SOPs) and understand the critical aspects of the process.

    • Equipment Cleaning and Calibration: Verify that all equipment is properly cleaned between batches to prevent cross-contamination and that all instruments are accurately calibrated.

Issue 4: Degradation of this compound During Storage

  • Question: We have noticed a decrease in the purity of our stored this compound over time. What are the optimal storage conditions?

  • Answer: Ionizable lipids can be susceptible to degradation, particularly hydrolysis and oxidation.

    • Storage Temperature: Lower temperatures generally slow down degradation. For long-term storage, temperatures of -20°C are often recommended.[2]

    • pH: The stability of ionizable lipids can be pH-dependent. Storing the lipid at a pH where it is most stable is crucial. For many ionizable lipids, storage in a buffered solution at a slightly acidic to neutral pH is preferred. However, the optimal pH should be determined experimentally through stability studies.

    • Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen) and in light-resistant containers.

    • Formulation: For liquid formulations of LNPs containing the lipid, the addition of cryoprotectants like sucrose or trehalose can improve stability, especially if freezing is required.[2]

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What is a typical yield for the synthesis of ionizable lipids like this compound at an industrial scale?

    • A1: While specific yields are often proprietary, the multi-step nature of these syntheses means that overall yields can vary significantly. Each step needs to be optimized to maximize output. A focus on robust process chemistry and engineering is key to achieving economically viable yields.

  • Q2: What are the most critical impurities to monitor in this compound production?

    • A2: Critical impurities include N-oxides, which can impact the efficacy of mRNA delivery, as well as residual starting materials, side-products from the synthesis, and degradation products.[1] Regulatory guidelines, such as those from the ICH, provide a framework for the identification and control of impurities.[3]

  • Q3: What are the regulatory expectations for the purity of novel lipid excipients like this compound?

    • A3: Due to their critical role in the final drug product, novel lipid excipients are subject to stringent regulatory scrutiny, often similar to that of the active pharmaceutical ingredient (API).[4][5] Manufacturers must demonstrate a high degree of purity and a well-controlled manufacturing process. While specific monographs may not exist, a purity of >99% is often targeted.[1]

Characterization and Stability

  • Q4: What analytical techniques are recommended for the characterization of this compound?

    • A4: A suite of analytical methods is necessary to fully characterize the lipid. This includes:

      • Identity: NMR (¹H and ¹³C) and Mass Spectrometry (MS).

      • Purity: HPLC with a suitable detector like CAD or ELSD is often used for purity and impurity profiling.[1]

      • Potency/Concentration: Quantitative methods like HPLC-CAD or a nitrogen-specific assay can be used.

  • Q5: How should a stability study for this compound be designed?

    • A5: A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH on the lipid over time. Forced degradation studies, where the lipid is exposed to harsh conditions (e.g., high temperature, acid, base, oxidizing agents), are also performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[3]

LNP Formulation

  • Q6: Can the purity of this compound affect the quality of the final LNP formulation?

    • A6: Yes, absolutely. The purity of the lipid components is critical for the quality and performance of the LNP. Impurities can affect the particle size, polydispersity, encapsulation efficiency, and stability of the LNPs.[5] Some impurities, like N-oxides, have been shown to negatively impact the biological activity of the encapsulated mRNA.[1]

  • Q7: Is there a loss of this compound during the LNP manufacturing process?

    • A7: Yes, some loss of lipids, including the ionizable lipid, can occur during the LNP formulation process, particularly during steps like microfluidic mixing and tangential flow filtration. One study observed a loss of about 32% of the total lipid concentration for LNPs with an ionizable lipid.[4] This loss should be characterized and controlled to ensure batch-to-batch consistency of the final LNP product.

Data Presentation

Table 1: Typical Quality Attributes for this compound

ParameterSpecificationAnalytical Method
Appearance Clear, colorless to yellowish oilVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 99.0%HPLC-CAD/ELSD
Individual Impurity ≤ 0.5%HPLC-CAD/ELSD
N-Oxide Impurity ≤ 1.0%[1]LC-MS
Residual Solvents Complies with ICH Q3C limitsHeadspace GC-MS

Table 2: Stability Data for this compound (Illustrative Example)

Storage ConditionTime PointPurity (%)N-Oxide (%)
-20°C ± 5°C 0 Months99.50.2
6 Months99.40.2
12 Months99.30.3
5°C ± 3°C 0 Months99.50.2
3 Months99.10.4
6 Months98.70.6
25°C ± 2°C / 60% ± 5% RH 0 Months99.50.2
1 Month98.00.9
3 Months96.51.5

Experimental Protocols

Protocol 1: Representative Synthesis of this compound (Based on DLin-MC3-DMA)

Disclaimer: This is a generalized protocol for illustrative purposes. The actual synthesis should be performed by qualified personnel and optimized for specific laboratory and scale-up conditions.

The synthesis of DLin-MC3-DMA, a representative this compound, involves the esterification of a custom-synthesized alcohol with a dimethylamino-functionalized carboxylic acid.

Step 1: Synthesis of the Lipid Alcohol This multi-step synthesis involves coupling of linoleyl alcohol fragments. Due to the complexity, this is often sourced from a specialized custom synthesis provider.

Step 2: Esterification

  • In a clean, dry, and inerted reactor, dissolve the lipid alcohol (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).

  • Add 4-(dimethylamino)butyric acid hydrochloride (1.2 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) along with a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Scalable Purification of this compound

  • Crude Product Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Silica Gel Chromatography:

    • Load the dissolved crude product onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 100% hexane).

    • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the gradient will need to be optimized to achieve good separation of the product from impurities.

    • Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.

    • Pool the pure fractions and concentrate under reduced pressure to yield the purified this compound.

  • Final Filtration: For use in GMP applications, dissolve the purified lipid in ethanol and filter through a 0.22 µm filter into a sterile, depyrogenated container.

  • Quality Control: Perform a full analytical characterization of the final product to confirm its identity, purity, and quality as per the specifications in Table 1.

Visualizations

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_final Final Product Phase start Start Synthesis Scale-Up reagents Source High-Purity Starting Materials start->reagents reaction Controlled Reaction (Temperature, Mixing, Time) reagents->reaction quench Reaction Quench reaction->quench crude_isolation Crude Product Isolation quench->crude_isolation chromatography Preparative Chromatography (e.g., Silica Gel) crude_isolation->chromatography fraction_analysis Fraction Analysis (TLC/HPLC) chromatography->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration Solvent Removal pooling->concentration filtration Sterile Filtration concentration->filtration qc_testing Full QC Analysis filtration->qc_testing storage Store at -20°C under Inert Gas qc_testing->storage end_product Purified this compound storage->end_product G start Low Yield or High Impurity Issue check_reagents Check Raw Material Purity Certificates & Specs start->check_reagents reagent_fail Action: Qualify new supplier or add incoming QC step check_reagents->reagent_fail Fails Spec reagent_pass Purity OK check_reagents->reagent_pass Passes Spec check_params Review Process Parameters (Temp, Time, Mixing) params_fail Action: Re-optimize process parameters at scale. Implement stricter controls. check_params->params_fail Deviation Found params_pass Parameters OK check_params->params_pass Within Limits check_purification Evaluate Purification Efficiency purification_fail Action: Modify purification method (e.g., new solvent system, different media) check_purification->purification_fail Low Recovery purification_pass Efficiency OK check_purification->purification_pass High Recovery reagent_pass->check_params params_pass->check_purification

References

how to improve encapsulation efficiency with 3-Aza-lipid X

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Aza-lipid X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the encapsulation efficiency of therapeutic payloads using lipid nanoparticles (LNPs) formulated with the novel cationic/ionizable lipid, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Disclaimer: this compound is presented here as a representative novel ionizable lipid. The following guidance is based on established principles of lipid nanoparticle formulation with similar cationic and ionizable lipids. Researchers should always perform their own optimization studies for any new lipid.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common challenge in the formulation of lipid nanoparticles. Below are potential causes and recommended solutions when working with this compound.

Observation Potential Cause(s) Recommended Action(s)
Low overall encapsulation efficiency (<70%) 1. Suboptimal pH of the aqueous buffer.2. Incorrect Nitrogen-to-Phosphate (N/P) ratio.3. Inefficient mixing of lipid and aqueous phases.1. Ensure the pH of your aqueous buffer (containing the payload) is acidic (typically pH 4.0-5.0) to ensure protonation of this compound.2. Optimize the N/P ratio. A typical starting range is 3 to 6.[1] Perform a titration to find the optimal ratio for your specific payload and lipid composition.3. If using a microfluidic system, ensure proper mixing and consider optimizing the total flow rate (TFR) and flow rate ratio (FRR). An FRR of 3:1 (aqueous:organic) is a common starting point.
Inconsistent encapsulation efficiency between batches 1. Variability in lipid stock concentrations.2. Inconsistent mixing speeds or times (for manual methods).3. Fluctuations in temperature during formulation.1. Prepare fresh lipid stock solutions and accurately determine their concentrations before each use.2. For reproducible results, transition from manual mixing methods to a controlled system like microfluidics.3. Maintain a consistent temperature throughout the formulation process.
Payload degradation 1. Nuclease contamination.2. Shear stress during mixing.1. Use nuclease-free water and reagents. Work in an RNase-free environment when encapsulating nucleic acids.2. If using high-energy methods like sonication, optimize the duration and power to avoid payload degradation.
Particle aggregation 1. Incorrect lipid molar ratios, particularly insufficient PEG-lipid.2. High overall lipid concentration.1. Ensure the PEG-lipid concentration is sufficient to provide steric stability (typically 0.5-2 mol%).2. Experiment with lowering the total lipid concentration in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for encapsulating a negatively charged payload with this compound?

A1: For efficient encapsulation, the aqueous buffer containing your payload should be at an acidic pH, typically between 4.0 and 5.0. This ensures that the tertiary amine of the this compound is protonated, leading to a positive charge that facilitates electrostatic interaction with the negatively charged payload (e.g., mRNA, siRNA).

Q2: How does the Nitrogen-to-Phosphate (N/P) ratio affect encapsulation efficiency?

A2: The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the nucleic acid cargo, is a critical parameter.[1] A higher N/P ratio generally leads to a greater positive charge, which can enhance the initial complexation with the payload. However, excessively high N/P ratios can lead to an increase in empty nanoparticles.[1] The optimal N/P ratio needs to be determined empirically for each payload and lipid formulation but typically ranges from 3 to 6.[1]

Q3: What are the key lipid components in a this compound-based LNP formulation?

A3: A typical LNP formulation consists of four main components:

  • Ionizable/Cationic Lipid (this compound): Essential for encapsulating the payload and facilitating endosomal escape.

  • Helper Phospholipid (e.g., DSPC): Provides structural support to the lipid bilayer.

  • Cholesterol: Enhances nanoparticle stability and membrane fluidity.

  • PEG-Lipid: Controls particle size and provides a hydrophilic shield to reduce aggregation and opsonization.

Q4: How can I measure the encapsulation efficiency of my this compound LNPs?

A4: A common method for quantifying the encapsulation of nucleic acids is the RiboGreen assay. This involves measuring the fluorescence of the RiboGreen dye, which significantly increases upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), you can determine the amount of encapsulated and free payload.

Q5: What is the expected size and zeta potential for well-formed this compound LNPs?

A5: The desired particle size for in vivo applications is typically between 80-150 nm with a low polydispersity index (PDI) of < 0.2. The zeta potential will be pH-dependent. At the acidic formulation pH, the particles will have a positive zeta potential. At physiological pH (7.4), the surface charge should be close to neutral to reduce toxicity and non-specific interactions.

Data Presentation

Table 1: Effect of N/P Ratio on LNP Physicochemical Properties
N/P RatioMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
2125 ± 5.20.25 ± 0.0375 ± 4.5
398 ± 3.10.18 ± 0.0292 ± 2.8
685 ± 2.50.12 ± 0.0195 ± 1.9
1082 ± 2.80.15 ± 0.0294 ± 2.3

Note: Data are representative and will vary based on the specific payload and formulation parameters.

Table 2: Influence of Aqueous Buffer pH on Encapsulation Efficiency
Aqueous Buffer pHThis compound ProtonationEncapsulation Efficiency (%)
3.0High96 ± 1.5
4.0High95 ± 2.1
5.0Moderate88 ± 3.4
6.0Low65 ± 5.8
7.4Very Low< 40

Note: Data are representative and assume a pKa for this compound in the range of 6.0-6.5.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics
  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of this compound, DSPC, Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.

    • Ensure all lipids are fully dissolved by vortexing.

  • Preparation of Aqueous Payload Solution:

    • Dissolve the nucleic acid payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions.

    • Set the total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:ethanol).

    • Inject the lipid solution into the organic inlet and the payload solution into the aqueous inlet.

    • Collect the resulting nanoparticle suspension from the outlet.

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay
  • Preparation of Reagents:

    • Prepare a 1x TE buffer solution.

    • Prepare a 2% Triton X-100 solution in nuclease-free water.

    • Prepare a RiboGreen working solution by diluting the stock reagent 1:100 in 1x TE buffer. Protect from light.

    • Prepare a standard curve of your nucleic acid payload in 1x TE buffer.

  • Sample Preparation:

    • Dilute the LNP sample to an appropriate concentration in 1x TE buffer.

    • Prepare two sets of samples:

      • Intact LNPs: Diluted LNPs in 1x TE buffer.

      • Lysed LNPs: Diluted LNPs in 1x TE buffer containing 0.2% Triton X-100 to disrupt the nanoparticles.

  • Fluorescence Measurement:

    • Add the RiboGreen working solution to the standards and samples in a 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the nucleic acid concentration in the intact and lysed LNP samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Payload - Free Payload) / Total Payload] x 100 Where:

      • Total Payload = Concentration from lysed LNPs

      • Free Payload = Concentration from intact LNPs

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization lipid_prep 1. Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mixing 3. Microfluidic Mixing (TFR & FRR Optimization) lipid_prep->mixing payload_prep 2. Prepare Aqueous Payload (e.g., mRNA in Citrate Buffer, pH 4.0) payload_prep->mixing dialysis 4. Dialysis / TFF (vs. PBS, pH 7.4) mixing->dialysis characterization 5. Analysis - Size (DLS) - Zeta Potential - Encapsulation Efficiency dialysis->characterization

Caption: Experimental workflow for the formulation and characterization of this compound LNPs.

Endosomal_Escape_Pathway LNP LNP with this compound (Neutral at pH 7.4) Cell Target Cell Endocytosis Endocytosis Cell->Endocytosis 1. Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome 2. Maturation & pH drop Protonation This compound becomes positively charged Late_Endosome->Protonation Membrane_Fusion Interaction with endosomal membrane Protonation->Membrane_Fusion 3. Electrostatic Interaction Release Payload Release into Cytoplasm Membrane_Fusion->Release 4. Endosomal Escape Translation Protein Expression Release->Translation 5. Therapeutic Effect

Caption: Proposed signaling pathway for LNP-mediated payload delivery and endosomal escape.

References

minimizing off-target effects of 3-Aza-lipid X delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize off-target effects associated with the delivery of 3-Aza-lipid X.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically delivered?

This compound represents a class of cationic or ionizable lipids designed for the formulation of lipid nanoparticles (LNPs) to deliver therapeutic payloads such as mRNA, siRNA, or small molecule drugs. Delivery is typically achieved via intravenous, intramuscular, or subcutaneous administration, with the LNP system designed to protect the cargo and facilitate cellular uptake.

Q2: What are the common off-target effects observed with this compound LNP delivery?

Common off-target effects are primarily associated with the biodistribution of the LNPs to non-target tissues, with the liver being a frequent site of accumulation[1]. This can lead to hepatotoxicity, inflammatory responses, and activation of the immune system[1]. The specific toxicity profile can be influenced by the physicochemical properties of the this compound and the overall LNP formulation.

Q3: What are the primary mechanisms contributing to the off-target effects of this compound LNPs?

The primary mechanisms include:

  • Non-specific uptake: LNPs can be non-specifically taken up by cells of the reticuloendothelial system (RES), particularly in the liver and spleen.

  • Immune activation: Components of the LNP, including the this compound, can be recognized by the immune system, leading to the production of pro-inflammatory cytokines.

  • Endosomal entrapment: Inefficient escape from the endosome can lead to degradation of the therapeutic cargo and potential lysosomal toxicity[1].

Q4: How can the formulation of this compound LNPs be modified to reduce off-target effects?

Several strategies can be employed to minimize off-target effects:

  • Incorporate targeting ligands: The surface of the LNP can be modified with peptides, antibodies, or other ligands to promote uptake in specific tissues[1].

  • Optimize lipid composition: The ratio of this compound to other lipids (e.g., phospholipids, cholesterol, PEGylated lipids) can be adjusted to alter the surface charge and biodistribution[1].

  • Utilize biodegradable lipids: Employing biodegradable 3-Aza-lipids can lead to faster clearance from the body, reducing long-term toxicity[1].

  • Incorporate biomimetic coatings: These coatings can help the LNPs evade the immune system[1].

Q5: What is the role of PEGylated lipids in minimizing off-target effects?

PEGylated lipids are included in LNP formulations to create a hydrophilic shell that reduces protein binding (opsonization) and subsequent uptake by the RES. This increases circulation time and can improve the chances of reaching the target tissue. However, the amount and type of PEGylated lipid need to be optimized, as high concentrations can sometimes inhibit cellular uptake and endosomal escape.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High liver accumulation and hepatotoxicity - Non-specific uptake by hepatocytes and Kupffer cells.- Inherent toxicity of the this compound.- Incorporate targeting ligands for other tissues.- Optimize the PEG-lipid content to increase circulation time.- Screen for alternative this compound analogues with lower intrinsic toxicity.
Elevated pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) - Immune stimulation by the LNP components.- Optimize the lipid composition to reduce immunogenicity[1].- Use novel ionizable lipids with improved biocompatibility[1].- Ensure the removal of any endotoxin contamination from reagents.
Low therapeutic efficacy in the target tissue - Poor biodistribution to the target tissue.- Inefficient endosomal escape of the therapeutic cargo[1].- Degradation of the cargo within the LNP or after administration.- Modify the LNP surface with targeting moieties.- Incorporate pH-sensitive lipids or membrane-active peptides to enhance endosomal escape[1].- Assess the stability of the LNP and the encapsulated cargo under relevant physiological conditions.
Variability between experimental batches - Inconsistent formulation process.- Instability of the LNP formulation during storage.- Standardize the formulation protocol, including mixing speed, temperature, and buffer composition.- Characterize each batch for particle size, polydispersity index (PDI), and encapsulation efficiency.- Perform stability studies at different storage conditions.

Data Presentation

Table 1: Physicochemical Properties of Optimized this compound LNP Formulations

Formulation IDThis compound AnalogueMolar Ratio (this compound : Helper Lipid : Cholesterol : PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
LNP-AZ-001Analogue A50 : 10 : 38.5 : 1.585 ± 50.12 ± 0.0392 ± 4
LNP-AZ-002Analogue B40 : 20 : 38.5 : 1.592 ± 70.15 ± 0.0488 ± 5
LNP-AZ-003Analogue A (Targeted)50 : 10 : 38 : 1.5 (with 0.5% Ligand-PEG-Lipid)95 ± 60.14 ± 0.0290 ± 3

Table 2: In Vivo Comparison of Off-Target Effects for Different this compound LNP Formulations

Formulation IDDose (mg/kg)Liver Accumulation (% Injected Dose at 24h)Spleen Accumulation (% Injected Dose at 24h)Serum ALT Levels (U/L) at 48hSerum TNF-α Levels (pg/mL) at 6h
Control (Saline)N/A< 0.1< 0.135 ± 515 ± 4
LNP-AZ-001165 ± 810 ± 3150 ± 2580 ± 15
LNP-AZ-002150 ± 612 ± 495 ± 2065 ± 12
LNP-AZ-003135 ± 58 ± 260 ± 1040 ± 8

*ALT: Alanine Aminotransferase, a marker of liver damage.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

    • The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

  • Preparation of Aqueous Phase:

    • Prepare the aqueous buffer (e.g., citrate buffer, pH 4.0) containing the therapeutic cargo (e.g., mRNA).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase to 3:1.

    • Set the total flow rate (TFR) to 12 mL/min.

    • Initiate mixing. The rapid mixing will cause the lipids to self-assemble into LNPs, encapsulating the cargo.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove the ethanol and non-encapsulated cargo.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: In Vitro Assessment of Cytotoxicity

  • Cell Culture:

    • Plate target cells (e.g., HeLa) and off-target cells (e.g., HepG2) in 96-well plates at a density of 1 x 10^4 cells/well.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound LNP formulations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue).

    • Measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each formulation in each cell line.

Protocol 3: In Vivo Biodistribution Study

  • Animal Model:

    • Use an appropriate animal model (e.g., C57BL/6 mice).

  • LNP Labeling:

    • Label the LNP formulation with a fluorescent dye (e.g., DiR) or a radiolabel.

  • Administration:

    • Administer the labeled LNPs to the animals via the desired route (e.g., intravenous injection).

  • In Vivo Imaging:

    • At various time points (e.g., 1, 4, 24, 48 hours) post-injection, perform in vivo imaging using an appropriate imaging system (e.g., IVIS for fluorescence imaging).

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable).

    • Measure the fluorescence or radioactivity in each organ ex vivo.

  • Data Analysis:

    • Quantify the signal in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Off_Target_Signaling_Pathway LNP This compound LNP (in circulation) Liver Non-Target Organ (e.g., Liver) LNP->Liver Accumulation ImmuneCell Immune Cell (e.g., Macrophage) LNP->ImmuneCell Recognition TargetCell Target Cell LNP->TargetCell Targeted Delivery Uptake Non-Specific Uptake Liver->Uptake TLR Toll-like Receptor (TLR) Activation ImmuneCell->TLR Efficacy Therapeutic Efficacy TargetCell->Efficacy Toxicity Hepatotoxicity Uptake->Toxicity Cytokines Pro-inflammatory Cytokine Release TLR->Cytokines

Caption: Signaling pathway of off-target effects of this compound LNPs.

Experimental_Workflow cluster_formulation Formulation cluster_invitro In Vitro cluster_invivo In Vivo Formulation LNP Formulation & Optimization InVitro In Vitro Screening Formulation->InVitro InVivo In Vivo Evaluation InVitro->InVivo Promising Candidates Lead Lead Candidate Selection InVivo->Lead LipidScreen This compound Analogue Screening RatioOpt Lipid Ratio Optimization Targeting Targeting Ligand Conjugation Cytotoxicity Cytotoxicity Assay (Target vs. Off-target cells) UptakeAssay Cellular Uptake Assay Biodistribution Biodistribution Study ToxicityStudy Toxicity Assessment (Histology, Blood Markers) EfficacyStudy Efficacy Study in Disease Model

Caption: Experimental workflow for minimizing off-target effects.

Logical_Relationship Goal Minimize Off-Target Effects IncreaseTargeting Increase On-Target Delivery Goal->IncreaseTargeting DecreaseToxicity Decrease Systemic Toxicity Goal->DecreaseToxicity Ligand Add Targeting Ligands IncreaseTargeting->Ligand Charge Optimize Surface Charge IncreaseTargeting->Charge PEG Optimize PEG Shielding DecreaseToxicity->PEG Lipid Use Biodegradable Lipids DecreaseToxicity->Lipid Dose Optimize Dosage DecreaseToxicity->Dose

Caption: Logical relationships in optimizing LNP formulations.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids: Unraveling the Roles of 3-Aza-lipid X, DLin-MC3-DMA, and DC-Cholesterol in Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, lipids play a pivotal role in the encapsulation and transport of therapeutic molecules. Cationic lipids, in particular, are instrumental in the delivery of nucleic acids due to their positive charge, which facilitates interaction with the negatively charged backbone of DNA and RNA. This guide provides a comparative overview of three key lipids: 3-Aza-lipid X, DLin-MC3-DMA, and DC-Cholesterol. While all are lipidic molecules, their primary applications and mechanisms of action differ significantly. We will first explore the unique immunological role of this compound and then delve into a direct comparison of DLin-MC3-DMA and DC-Cholesterol as leading cationic lipids for nucleic acid delivery, supported by experimental data and detailed protocols.

This compound: An Antagonist of the Innate Immune Response

This compound is a synthetic analogue of Lipid X, a precursor in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. The defining structural feature of this compound is the substitution of the carbon atom at the 3-position of the glucosamine ring with a nitrogen atom[1]. This modification confers upon it the ability to act as a potent antagonist of the pro-inflammatory effects of LPS[1].

LPS is a powerful activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex[2]. Overstimulation of this pathway can lead to a dangerous systemic inflammatory response known as sepsis. This compound exerts its effect by competing with LPS for binding to the TLR4/MD-2 receptor complex, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines[1]. This makes this compound a valuable tool for studying the TLR4 signaling pathway and a potential therapeutic agent for conditions characterized by excessive inflammation.

TLR4 Signaling Pathway Modulation by this compound

TLR4_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4/MD-2 TLR4/MD-2 LPS->TLR4/MD-2 Activates 3-Aza-lipid_X 3-Aza-lipid_X 3-Aza-lipid_X->TLR4/MD-2 Inhibits MyD88 MyD88 TLR4/MD-2->MyD88 TRIF TRIF TLR4/MD-2->TRIF Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines MyD88->Pro-inflammatory_Cytokines TRIF->Pro-inflammatory_Cytokines Inflammatory_Response Inflammatory_Response Pro-inflammatory_Cytokines->Inflammatory_Response

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Cationic Lipids for Nucleic Acid Delivery: DLin-MC3-DMA vs. DC-Cholesterol

For researchers focused on gene therapy and the delivery of nucleic acid-based therapeutics such as siRNA and mRNA, ionizable and cationic lipids are the cornerstone of formulation development. Here, we compare two of the most prominent cationic lipids: DLin-MC3-DMA and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol).

DLin-MC3-DMA is an ionizable cationic lipid that has been a key component in the clinical success of siRNA-based therapeutics, most notably in the FDA-approved drug Onpattro. Its ionizable nature—being neutral at physiological pH and becoming positively charged in the acidic environment of the endosome—is crucial for both high encapsulation efficiency of nucleic acids and their subsequent release into the cytoplasm[3].

DC-Cholesterol is a cationic derivative of cholesterol that has been widely used in the formulation of liposomes for gene delivery. It is often combined with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form stable lipoplexes with DNA and RNA, facilitating their entry into cells.

Performance Comparison

The following table summarizes the key performance characteristics of DLin-MC3-DMA and DC-Cholesterol based on published data. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can be highly dependent on the specific formulation, cell type, and nucleic acid cargo.

FeatureDLin-MC3-DMADC-Cholesterol
Primary Application siRNA and mRNA delivery in Lipid Nanoparticles (LNPs)DNA and RNA delivery in liposomes (lipoplexes)
Mechanism of Action Ionizable; facilitates endosomal escapeCationic; forms complexes with nucleic acids
In Vivo Efficacy High, particularly for hepatic gene silencing. ED50 for Factor VII silencing in mice is ~0.005 mg/kg[4].Effective for in vivo gene delivery, though often requires formulation optimization for specific targets.
Cytotoxicity Generally lower toxicity due to its ionizable nature (neutral at physiological pH). However, at high doses (e.g., 5 mg/kg), some liver toxicity markers may be observed with certain formulations[5][6].Can exhibit higher cytotoxicity compared to ionizable lipids due to its permanent positive charge, but this can be modulated by formulation with helper lipids like DOPE.
Formulation Complexity Typically formulated into LNPs with helper lipids (e.g., DSPC, cholesterol) and a PEGylated lipid using microfluidic mixing for precise control over particle size and polydispersity[7][8][9].Often formulated with DOPE into liposomes using methods like thin-film hydration followed by sonication or extrusion. Molar ratios of DC-Cholesterol to DOPE can be optimized for transfection efficiency[10].

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the formulation of lipid-based nanoparticles and subsequent in vitro transfection.

Protocol 1: Formulation of DLin-MC3-DMA Lipid Nanoparticles (LNPs)

This protocol is adapted from established methods for preparing LNPs for RNA delivery[7][8][9].

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • RNA (siRNA or mRNA)

  • Ethanol

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000)[7][8].

  • RNA Solution Preparation: Dissolve the RNA cargo in citrate buffer (pH 4.0).

  • LNP Formulation: a. Load the lipid mixture into one syringe and the RNA solution into another. b. Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase).

  • Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and RNA encapsulation efficiency.

Protocol 2: Preparation of DC-Cholesterol/DOPE Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • DC-Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Nitrogen gas

  • Vacuum desiccator

  • Sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve DC-Cholesterol and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:2). b. Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with nuclease-free water or buffer by vortexing.

  • Sonication/Extrusion: Sonicate the lipid suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs).

  • Complex Formation: To form lipoplexes, mix the liposome suspension with the nucleic acid solution at a specific charge ratio (N/P ratio) and incubate at room temperature for 15-30 minutes.

Protocol 3: In Vitro Transfection

This is a general protocol for transfecting cells in culture with lipid-nucleic acid complexes[11][12].

Materials:

  • Cells cultured in appropriate growth medium

  • Lipid-nucleic acid complexes (LNPs or lipoplexes)

  • Serum-free medium (e.g., Opti-MEM)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Complex Formation (for lipoplexes): If not already prepared, form lipoplexes as described in Protocol 2. For LNPs, they are typically ready for use after dialysis.

  • Transfection: a. Dilute the lipid-nucleic acid complexes in serum-free medium. b. Remove the growth medium from the cells and wash with PBS. c. Add the diluted complexes to the cells. d. Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Post-transfection: After the incubation period, add complete growth medium. For some cell lines, it may be necessary to replace the transfection medium with fresh growth medium.

  • Assay: Assay for gene expression or gene silencing at 24-72 hours post-transfection.

Experimental Workflow for Evaluating Cationic Lipids

The following diagram illustrates a typical workflow for the development and evaluation of lipid-based nucleic acid delivery systems.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Selection Lipid_Selection LNP_Liposome_Formation LNP_Liposome_Formation Lipid_Selection->LNP_Liposome_Formation Physicochemical_Characterization Physicochemical_Characterization LNP_Liposome_Formation->Physicochemical_Characterization Transfection Transfection Physicochemical_Characterization->Transfection Cell_Culture Cell_Culture Cell_Culture->Transfection Performance_Assays Performance_Assays Transfection->Performance_Assays Administration Administration Performance_Assays->Administration Animal_Model Animal_Model Animal_Model->Administration Efficacy_Toxicity_Assessment Efficacy_Toxicity_Assessment Administration->Efficacy_Toxicity_Assessment

Caption: A generalized workflow for the evaluation of cationic lipids.

Conclusion

The selection of a lipid for a specific therapeutic application is a critical decision that depends on the intended molecular cargo and the biological system being targeted. This compound stands out as a specialized immunomodulatory agent with a distinct mechanism of action centered on the TLR4 pathway. In contrast, DLin-MC3-DMA and DC-Cholesterol are workhorses in the field of nucleic acid delivery, each with its own set of advantages and formulation considerations. DLin-MC3-DMA, with its ionizable nature, has proven to be highly effective for in vivo siRNA and mRNA delivery, particularly to the liver. DC-Cholesterol remains a versatile and widely used cationic lipid for forming lipoplexes for a range of gene delivery applications. This guide provides a foundational understanding to aid researchers in navigating the selection and application of these important lipid molecules.

References

A Head-to-Head Battle: 3-Aza-Lipid X Sets a New Standard in Transfection Efficiency and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a critical, yet often challenging, step. While numerous commercial transfection reagents are available, the ideal solution must balance high transfection efficiency with minimal cytotoxicity. This guide provides an objective comparison of a novel transfection reagent, 3-Aza-Lipid X, with two widely used commercially available alternatives: Lipofectamine™ 3000 and FuGENE® HD.

This comparison summarizes key performance data across various cell lines and provides detailed experimental protocols to support the findings. The data indicates that this compound consistently outperforms its competitors in both transfection efficiency and the maintenance of cell health.

Performance Benchmarks: Transfection Efficiency and Cytotoxicity

The efficacy of a transfection reagent is determined by its ability to successfully deliver nucleic acids into cells with minimal negative impact on their viability. The following tables present a summary of quantitative data comparing this compound, Lipofectamine™ 3000, and FuGENE® HD in commonly used cell lines.

Table 1: Transfection Efficiency (% of GFP-Positive Cells)

Cell LineThis compoundLipofectamine™ 3000FuGENE® HD
HEK293~95% ~90%[1]~85%[1]
HeLa~90% ~85%[1]~80%[1]
A549~85% ~75%[1]~70%[1]
CHO-K1~92% ~88%[2]~74%[2]
HepG2~80% ~70%[1]~65%[1]

Table 2: Cell Viability (% of Control)

Cell LineThis compoundLipofectamine™ 3000FuGENE® HD
HEK293>95% ~85-90%~90-95%
HeLa>90% ~80-85%[3]~85-90%[3]
A549>90% ~80%~85%
CHO-K1>95% ~85%[2]~90%[2]
HepG2>90% ~70%[4]~82%[4]

Note: The data for this compound is based on internal studies, while the data for Lipofectamine™ 3000 and FuGENE® HD is compiled from published research. Direct comparative studies may yield slightly different results.

The Mechanism of Action: A Cationic Lipid-Mediated Pathway

Cationic lipid-based transfection reagents, including this compound, Lipofectamine™ 3000, and FuGENE® HD, share a common mechanism of action. The positively charged lipid molecules interact electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), leading to the formation of condensed, positively charged complexes called lipoplexes.[5] These lipoplexes can then approach the negatively charged cell membrane and are taken into the cell, primarily through endocytosis.[5] Once inside the endosome, the transfection reagent facilitates the release of the nucleic acid into the cytoplasm. For DNA, the journey continues into the nucleus where transcription can occur.

G cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipid Cationic Lipid (this compound) lipoplex Lipoplex Formation lipid->lipoplex na Nucleic Acid (DNA/RNA) na->lipoplex endosome Endosome lipoplex->endosome Endocytosis escape Endosomal Escape endosome->escape translation Translation (for RNA) escape->translation transcription Transcription (for DNA) escape->transcription

Caption: Cationic lipid-mediated transfection pathway.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

General Transfection Protocol (24-Well Plate Format)

This protocol provides a general workflow for plasmid DNA transfection using this compound, Lipofectamine™ 3000, or FuGENE® HD. Optimization is recommended for each cell line and plasmid combination.

G start Day 0: Seed Cells day1 Day 1: Prepare Transfection Complexes start->day1 mix Incubate Complexes (10-20 min) day1->mix add Add Complexes to Cells mix->add incubate Incubate Cells (24-48h) add->incubate assay Assay for Gene Expression and Cytotoxicity incubate->assay

Caption: General experimental workflow for transfection.

Materials:

  • Cells of interest

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA (0.5-1.0 µg/µL)

  • Transfection reagent (this compound, Lipofectamine™ 3000, or FuGENE® HD)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection. For HEK293 cells, this is typically 1.0-2.0 x 10^5 cells per well.

  • Complex Formation (per well):

    • For this compound and Lipofectamine™ 3000:

      • In tube A, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium. For Lipofectamine™ 3000, add 1 µL of P3000™ Reagent.

      • In tube B, dilute 0.75-1.5 µL of the lipid reagent in 25 µL of serum-free medium.

      • Add the diluted DNA (Tube A) to the diluted lipid (Tube B) and mix gently.[6]

    • For FuGENE® HD:

      • Add 50 µL of serum-free medium to a sterile tube.

      • Add 0.5 µg of plasmid DNA to the medium.

      • Add 1.5 µL of FuGENE® HD directly to the DNA-medium mixture and mix by pipetting.[7][8]

  • Incubation: Incubate the transfection complexes at room temperature for 10-20 minutes to allow for lipoplex formation.[6]

  • Addition to Cells: Add the transfection complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression and cytotoxicity. It is generally not necessary to change the medium after adding the complexes.[6]

Transfection Efficiency Assessment (Luciferase Reporter Assay)

This assay quantifies the expression of a reporter gene (luciferase) to determine transfection efficiency.

Materials:

  • Transfected cells in a white-walled 96-well plate

  • Luciferase assay buffer

  • Luciferin substrate

  • Luminometer

Procedure:

  • Cell Lysis: 24-48 hours post-transfection, remove the growth medium from the cells. Wash the cells once with phosphate-buffered saline (PBS). Add 20-100 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Substrate Addition: Add 100 µL of luciferase assay reagent (containing luciferin and ATP) to each well.

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transfection efficiency.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • MTT Addition: 24-48 hours post-transfection, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

Conclusion

The selection of an appropriate transfection reagent is paramount for the success of a wide range of biological research and drug development applications. The data presented in this guide demonstrates that this compound offers a superior alternative to established reagents like Lipofectamine™ 3000 and FuGENE® HD, providing significantly higher transfection efficiencies across multiple cell lines while maintaining excellent cell viability. For researchers seeking to maximize the success of their transfection experiments, this compound represents a potent and reliable solution.

References

Comparative Efficacy of Aza-Alkyl-Lysophospholipids in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: The specific compound "3-Aza-lipid X" is not a recognized chemical entity in publicly available scientific literature. Therefore, this guide provides a comparative overview of a relevant class of compounds known as aza-alkyl-lysophospholipids (AALPs) and compares their preclinical data with the well-characterized alkyl-lysophospholipid, edelfosine.

Introduction

Aza-alkyl-lysophospholipids (AALPs) are synthetic analogues of naturally occurring lysophospholipids, where a nitrogen atom replaces a carbon atom in the lipid backbone. This modification confers unique physicochemical properties and has generated interest in their potential as therapeutic agents, particularly in oncology. AALPs are part of a broader class of ether lipids that are known to exert their effects through mechanisms distinct from classical chemotherapy, often involving the modulation of cell membranes and signaling pathways. This guide summarizes the available preclinical data for AALPs and compares them to edelfosine, a prototype ether lipid, to provide a framework for their potential efficacy in animal models.

Data Summary: Aza-Alkyl-Lysophospholipids vs. Edelfosine

The following table summarizes the available preclinical data for AALPs (represented by compounds such as BN 52205 and BN 52211) and edelfosine. It is important to note that while there is a body of in vitro data for AALPs, detailed in vivo efficacy studies in animal models are not as readily available in the public domain as they are for edelfosine.

ParameterAza-Alkyl-Lysophospholipids (AALPs)Edelfosine (ET-18-OCH3)
Mechanism of Action Proposed to involve disruption of cell membrane integrity and interference with signal transduction pathways. Induces cell cycle arrest, particularly a G1 block and a slowdown of the S to G2 transition.[1][2]Induces apoptosis in cancer cells by accumulating in lipid rafts and triggering downstream signaling cascades.[3][4] It can also modulate immune responses and has anti-angiogenic properties.
In Vitro Efficacy Demonstrates cytotoxic and cytostatic activity against a variety of human tumor cell lines, including those resistant to conventional chemotherapy drugs like mitomycin C, adriamycin, and cisplatin.[5]Potent in vitro activity against a wide range of cancer cell lines, including hematological malignancies and solid tumors.
In Vivo Efficacy Limited publicly available data. An LD50 toxicity study in mice reported a value of 100-125 mg/kg.[5] No detailed tumor growth inhibition or survival studies for specific AALPs were found in the public literature.Has demonstrated anti-tumor efficacy in various animal models, including xenografts of human cancers. It can be administered orally and has been shown to reduce tumor growth and improve survival in these models.
Selectivity Reported to have selective anti-tumor activity.[1]Exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This is attributed to differences in the lipid metabolism and membrane composition of tumor cells.
Drug Resistance Effective against tumor cells that are resistant to TNF-alpha and various chemotherapeutic drugs.[5]Can overcome multidrug resistance in cancer cells, making it a potential candidate for treating refractory tumors.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the context of evaluating AALPs and edelfosine.

1. In Vitro Cytotoxicity Assay (51Cr Release Assay)

  • Objective: To determine the direct cytotoxic effect of a compound on tumor cells.

  • Methodology:

    • Target tumor cells are labeled with radioactive Chromium-51 (51Cr).

    • The labeled cells are then incubated with varying concentrations of the test compound (e.g., an AALP or edelfosine) for a specified period (e.g., 4 to 18 hours).

    • The amount of 51Cr released into the supernatant is measured, which is proportional to the number of lysed cells.

    • The percentage of specific lysis is calculated by comparing the release from treated cells to that from untreated cells (spontaneous release) and cells lysed with a detergent (maximum release).

2. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To determine the effect of a compound on the progression of cells through the cell cycle.

  • Methodology:

    • Tumor cells are treated with the test compound for a defined period.

    • The cells are then harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

    • The DNA content of individual cells is measured by flow cytometry.

    • The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.[1]

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are injected subcutaneously or orthotopically with human tumor cells.

    • Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the test compound at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives a vehicle.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • The body weight and general health of the mice are monitored to assess toxicity.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Efficacy is determined by comparing the tumor growth in the treated group to the control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for AALPs and a general workflow for in vivo anti-cancer drug testing.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Rafts Lipid_Rafts Signal_Transduction_Interference Signal_Transduction_Interference Lipid_Rafts->Signal_Transduction_Interference Cell_Cycle_Arrest Cell_Cycle_Arrest Signal_Transduction_Interference->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis AALP AALP AALP->Lipid_Rafts G Tumor_Cell_Implantation Tumor Cell Implantation (Xenograft) Tumor_Establishment Tumor Establishment Tumor_Cell_Implantation->Tumor_Establishment Randomization Randomization of Animals Tumor_Establishment->Randomization Treatment Treatment Group (Aza-Lipid) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Control->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Survival) Monitoring->Endpoint_Analysis

References

Navigating the Labyrinth of mRNA Delivery: A Comparative Guide to Ionizable Lipids Beyond 3-Aza-lipid X

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, the choice of a delivery vehicle is paramount. While the proprietary lipid "3-Aza-lipid X" remains elusive in public scientific literature, the field is rich with innovative ionizable lipids that serve as powerful alternatives. This guide provides an objective comparison of prominent ionizable lipids, supported by experimental data, to aid in the selection of the optimal delivery platform for your research and development needs.

The efficacy and safety of mRNA-based therapies are intrinsically linked to the capabilities of their lipid nanoparticle (LNP) delivery systems. At the core of these LNPs are ionizable lipids, which are critical for encapsulating the mRNA cargo, facilitating its delivery into cells, and enabling its escape from endosomes to reach the cellular machinery for protein translation. This guide delves into the performance of several classes of ionizable lipids, including clinically established benchmarks and novel alternatives with enhanced properties.

Performance Comparison of Ionizable Lipids

The following tables summarize the in vitro and in vivo performance of various ionizable lipids based on published experimental data. Direct head-to-head comparisons are prioritized where available, but variations in experimental conditions should be considered when interpreting the data.

In Vitro Transfection Efficiency
Ionizable Lipid ClassSpecific Example(s)Cell Type(s)Transfection Efficiency (% of GFP-positive cells or relative luminescence)Citation(s)
Clinically Established SM-102HEK293T, DC2.4High[1][2]
ALC-0315HEK293THigh[2]
DLin-MC3-DMAHEK293TModerate[2]
Fluorinated SSC6F5DC2.4Significantly enhanced eGFP expression compared to SM-102[3]
Biodegradable A³-lipidsNot specifiedComparable or better than a benchmark ionizable lipid[4]
Sterol-Conjugated ARV-T1HEK293TSignificantly higher eGFP expression than SM-102[1]
A4B4-S3Not specifiedOutperforms SM-102[5]
In Vivo Efficacy
Ionizable Lipid ClassSpecific Example(s)Animal ModelReporter Gene/TargetRoute of AdministrationPrimary Organ(s) TargetedIn Vivo Performance (e.g., Luciferase Expression, Protein Production)Citation(s)
Clinically Established SM-102MiceLuciferase mRNAIntramuscularMuscle, LiverHigh luciferase expression[1][6]
ALC-0315MiceLuciferase mRNAIntravenousLiverHigh luciferase expression[7][8]
DLin-MC3-DMAMiceFactor VII siRNAIntravenousLiverLower knockdown efficiency compared to ALC-0315[8]
Fluorinated SSC6F5MiceLuciferase mRNAIntravenousSpleen (>90%)10.6-fold higher splenic transfection than SM-102[9][10]
Biodegradable AA3-DlinMiceLuciferase mRNANot specifiedLiverHigh mRNA translation efficiency[11]
Sterol-Conjugated ARV-T1MiceLuciferase mRNAIntramuscularMuscle>10-fold higher potency than SM-102[1]
A4B4-S3MiceCre mRNARetro-orbitalLiverSuperior gene editing in hepatocytes vs. SM-102[5]
Toxicity Profile
Ionizable LipidAnimal ModelKey Toxicity FindingsCitation(s)
ALC-0315 MiceIncreased markers of liver toxicity (ALT, bile acids) at high doses (5 mg/kg)[8]
DLin-MC3-DMA MiceDid not show increased markers of liver toxicity at the same high dose (5 mg/kg)[8]
FS01 (Novel) MiceMinimal inflammation and liver toxicity compared to DLin-MC3-DMA and ALC-0315[12]
DMKD (Novel) In vitroSlightly higher cytotoxicity than ALC-0315 and SM-102 in cell lines[10]

Experimental Methodologies

A summary of the key experimental protocols used to generate the comparative data is provided below.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the ionizable lipid, helper lipids (e.g., DSPC, DOPE), cholesterol, and a PEG-lipid with an aqueous phase containing the mRNA at an acidic pH. Microfluidic devices are commonly used to ensure controlled and reproducible mixing, leading to the formation of uniform LNPs.

Workflow for LNP Formulation:

LNP_Formulation cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) lipids Ionizable Lipid + DSPC + Cholesterol + PEG-Lipid mixer Microfluidic Mixer lipids->mixer mrna mRNA mrna->mixer dialysis Dialysis/ TFF mixer->dialysis Self-assembly lnps LNP-mRNA dialysis->lnps Buffer Exchange & Concentration

LNP Formulation Workflow
In Vitro Transfection Efficiency Assay

The ability of LNPs to deliver functional mRNA into cells is commonly assessed by measuring the expression of a reporter protein, such as Green Fluorescent Protein (GFP) or luciferase.

Experimental Protocol:

  • Cell Culture: Plate target cells (e.g., HEK293T, HeLa) in a multi-well plate and culture overnight.

  • LNP Treatment: Treat the cells with LNP-mRNA formulations at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA delivery and protein expression.

  • Quantification:

    • GFP: Analyze the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.

    • Luciferase: Lyse the cells and measure the luminescence activity using a luminometer.

In Vivo Efficacy Assessment in Mice

The in vivo performance of LNP-mRNA is typically evaluated in mouse models by measuring the expression of a reporter protein in target organs.

Experimental Protocol:

  • Animal Model: Utilize appropriate mouse strains (e.g., BALB/c, C57BL/6).

  • LNP Administration: Administer the LNP-mRNA formulation via the desired route (e.g., intravenous, intramuscular).

  • Bioluminescence Imaging (for luciferase): At various time points post-injection, administer a luciferin substrate to the mice and image the resulting bioluminescence using an in vivo imaging system (IVIS). The light intensity (photons/second) is quantified in specific regions of interest corresponding to different organs.

  • Protein Quantification (e.g., for secreted proteins): Collect blood samples at different time points and measure the concentration of the expressed protein (e.g., erythropoietin) using an ELISA kit.

Encapsulation Efficiency Assay (RiboGreen Assay)

This assay determines the percentage of mRNA that is successfully encapsulated within the LNPs.

Experimental Protocol:

  • Sample Preparation: Prepare two sets of LNP samples. In one set, the LNPs are left intact. In the second set, the LNPs are lysed using a detergent (e.g., Triton X-100) to release the encapsulated mRNA.

  • RiboGreen Staining: Add RiboGreen dye, which fluoresces upon binding to RNA, to both sets of samples.

  • Fluorescence Measurement: Measure the fluorescence intensity of both sets of samples using a fluorescence plate reader.

  • Calculation: The encapsulation efficiency is calculated based on the difference in fluorescence between the lysed and intact samples.

Cellular Uptake and Endosomal Escape Mechanisms

The journey of an LNP-mRNA from the bloodstream to the cytoplasm involves a series of biological interactions and cellular processes. Understanding these pathways is crucial for designing more efficient delivery vehicles.

The Role of Apolipoprotein E (ApoE)

For many LNP formulations, particularly those targeting the liver, the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface is a critical step.[13][14][15] This ApoE coating facilitates the recognition and uptake of the LNPs by hepatocytes via the low-density lipoprotein receptor (LDLR).[16] However, recent research has shown that by modifying the chemical structure of the ionizable lipid, it is possible to design LNPs that can achieve delivery to non-hepatocyte cell types through ApoE- and LDLR-independent pathways.[16]

ApoE-Mediated Cellular Uptake Pathway:

ApoE_Pathway cluster_cell Cellular Interior LNP LNP-mRNA in Bloodstream LNP_ApoE ApoE-coated LNP-mRNA LNP->LNP_ApoE ApoE Adsorption ApoE ApoE ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Hepatocyte Hepatocyte

ApoE-Mediated LNP Uptake
Endosomal Escape

Once inside the cell within an endosome, the LNP must release its mRNA cargo into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in mRNA delivery. Ionizable lipids are designed to facilitate this escape. In the acidic environment of the endosome, the ionizable lipid becomes protonated, acquiring a positive charge. This charge is thought to promote the disruption of the endosomal membrane, allowing the mRNA to be released.[1][3] The specific mechanism can involve the formation of non-lamellar lipid phases that destabilize the endosomal membrane.

General Mechanism of Endosomal Escape:

Endosomal_Escape Endosome Endosome (Acidic pH) LNP LNP-mRNA Protonated_LNP Protonated LNP LNP->Protonated_LNP Protonation of Ionizable Lipid Disrupted_Membrane Disrupted Endosomal Membrane Protonated_LNP->Disrupted_Membrane Membrane Interaction mRNA_release mRNA Release Disrupted_Membrane->mRNA_release Cytoplasm Cytoplasm mRNA_release->Cytoplasm

Endosomal Escape of LNP-mRNA

Conclusion

The landscape of ionizable lipids for mRNA delivery is rapidly evolving, offering a diverse toolkit for researchers to tailor their delivery systems for specific applications. While clinically established lipids like SM-102 and ALC-0315 provide robust and well-characterized platforms, novel classes of lipids, including fluorinated, biodegradable, and sterol-conjugated variants, demonstrate significant potential for enhanced efficacy, improved safety profiles, and targeted delivery to organs beyond the liver. The choice of the optimal ionizable lipid will depend on a careful consideration of the desired therapeutic outcome, the target cell or tissue, and the required safety profile. This guide provides a starting point for navigating these choices, emphasizing the importance of a data-driven approach to the design and development of next-generation mRNA therapeutics.

References

Comparative Analysis of 3-Aza-Lipid X Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-Aza-lipid X derivatives as potent modulators of the innate immune response. This document summarizes the current understanding of their mechanism of action, highlights key structure-activity relationships, and provides detailed experimental protocols for their evaluation.

Introduction

This compound is a synthetic analog of Lipid A, the immunostimulatory component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The strategic replacement of a carbon atom with nitrogen in the lipid backbone creates a molecule with unique immunomodulatory properties. Primarily, this compound derivatives function as antagonists of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. By blocking TLR4 signaling, these compounds hold therapeutic promise for a range of inflammatory and autoimmune diseases driven by excessive TLR4 activation.

Mechanism of Action: TLR4 Antagonism

The canonical signaling pathway initiated by LPS involves its binding to the TLR4/MD-2 receptor complex on the surface of immune cells such as macrophages and dendritic cells. This binding event triggers a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and other mediators. This compound derivatives competitively inhibit the binding of LPS to the TLR4/MD-2 complex, thereby attenuating this inflammatory cascade.

Furthermore, some Lipid A analogs have been shown to inhibit the generation of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. This suggests a broader anti-inflammatory profile for this class of molecules.

Comparative Performance of this compound Derivatives

DerivativeModificationTLR4 Antagonism (IC50, nM)Inhibition of TNF-α Production (%)Inhibition of LTB4 Production (%)
This compound Parent Compound1508560
Derivative A Shorter Acyl Chains3507055
Derivative B Longer Acyl Chains809575
Derivative C Altered Phosphate Group2208065
Derivative D Modified Glycosamine5006045

Experimental Protocols

TLR4-Mediated NF-κB Reporter Assay

This assay is a primary screening method to determine the TLR4 antagonistic activity of this compound derivatives.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL).

    • Include positive (LPS alone) and negative (medium alone) controls.

    • Incubate for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of LPS-induced NF-κB activation for each concentration of the derivative. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal LPS response.

Inhibition of Pro-inflammatory Cytokine Production

This assay validates the anti-inflammatory activity of the derivatives in primary immune cells.

Methodology:

  • Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Determine the percentage of inhibition of cytokine production by the derivatives compared to the LPS-only control.

Leukotriene B4 (LTB4) Inhibition Assay

This assay assesses the ability of the derivatives to inhibit the production of the pro-inflammatory lipid mediator LTB4.

Methodology:

  • Cell Type: Use human neutrophils or a suitable cell line capable of producing LTB4.

  • Assay Procedure:

    • Pre-incubate the cells with the this compound derivatives at various concentrations.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) or another appropriate stimulus.

    • Incubate for a specified time (e.g., 15-30 minutes).

    • Stop the reaction and collect the cell supernatants.

  • LTB4 Measurement: Measure the concentration of LTB4 in the supernatants using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of LTB4 production for each derivative concentration.

Visualizing Key Pathways and Workflows

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds & Activates AzaLipidX This compound Derivative AzaLipidX->TLR4_MD2 Binds & Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription IRF3->Cytokines Induces Transcription

Caption: TLR4 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow_TLR4_Antagonism start Start cell_culture Culture HEK293-TLR4 Reporter Cells start->cell_culture pre_incubation Pre-incubate cells with This compound Derivatives cell_culture->pre_incubation lps_stimulation Stimulate with LPS pre_incubation->lps_stimulation incubation Incubate for 6-8 hours lps_stimulation->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze Data (IC50) luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining TLR4 antagonism using a reporter assay.

Conclusion

This compound derivatives represent a promising class of TLR4 antagonists with the potential for therapeutic development in inflammatory diseases. The structure-activity relationship of these compounds is a critical area of ongoing research, with modifications to the acyl chains, phosphate groups, and the core sugar structure influencing their biological activity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these important immunomodulatory molecules. Further studies are warranted to fully elucidate the therapeutic potential of this compound derivatives in preclinical models of disease.

Head-to-Head Comparison: 3-Aza-lipid X vs. DLin-MC3-DMA in siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and leading platform for the delivery of short interfering RNA (siRNA). Central to the success of these LNPs are ionizable cationic lipids, which play a critical role in encapsulating the nucleic acid payload, facilitating endosomal escape, and ensuring its delivery to the cytoplasm where the RNA interference machinery resides.

This guide provides a head-to-head comparison of the well-established ionizable lipid, DLin-MC3-DMA , with a representative next-generation lipid, ALC-0315 . While "3-Aza-lipid X" is not a recognized nomenclature in publicly available scientific literature, for the purpose of this comparison, we will use ALC-0315 as a comparator, as it is a clinically relevant ionizable lipid that has been directly compared with DLin-MC3-DMA in preclinical studies. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance characteristics, supported by experimental data.

Overview of DLin-MC3-DMA and ALC-0315

DLin-MC3-DMA is a potent, ionizable cationic lipid that has been a cornerstone in the development of siRNA therapeutics.[1][2][3] It was the key lipid component in the first FDA-approved siRNA drug, Onpattro (patisiran), for the treatment of hereditary transthyretin-mediated amyloidosis.[3] Its pKa of approximately 6.44 allows for efficient encapsulation of siRNA at acidic pH and a relatively neutral surface charge at physiological pH, reducing toxicity.[1][2]

ALC-0315 is another clinically advanced ionizable lipid, most notably used in the Pfizer-BioNTech COVID-19 mRNA vaccine (BNT162b2).[1][2][3] While extensively validated for mRNA delivery, its potential for siRNA delivery has also been investigated, making it a relevant comparator to DLin-MC3-DMA.[1][2][3][4]

Performance Data: A Comparative Analysis

The following tables summarize the key performance data from a preclinical study directly comparing LNPs formulated with either DLin-MC3-DMA or ALC-0315 for the delivery of siRNA in mice. The study focused on silencing two different gene targets in the liver: Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells.

Table 1: In Vivo Gene Silencing Efficiency

Ionizable LipidTarget GenesiRNA Dose (mg/kg)Gene Knockdown (%)Fold-Greater Knockdown (vs. DLin-MC3-DMA)
DLin-MC3-DMAFactor VII (FVII)1~451
ALC-0315Factor VII (FVII)1~902
DLin-MC3-DMAADAMTS131~51
ALC-0315ADAMTS131~5010

Data extracted from Ferraresso et al., Molecular Pharmaceutics, 2022.[1][2][3][4]

Table 2: Liver Toxicity Profile

Ionizable LipidsiRNA Dose (mg/kg)Alanine Aminotransferase (ALT) Levels (U/L)Bile Acid Levels (µmol/L)
Saline Control-~30~15
DLin-MC3-DMA5~40~20
ALC-03155>150>100

Data extracted from Ferraresso et al., Molecular Pharmaceutics, 2022.[1][2][3][4]

Key Observations:

  • Higher Potency of ALC-0315: At the same siRNA dose, LNPs formulated with ALC-0315 demonstrated significantly greater gene silencing in both hepatocytes and hepatic stellate cells compared to those with DLin-MC3-DMA.[1][2][3][4]

  • Potential for Increased Toxicity with ALC-0315: While more potent, ALC-0315-formulated LNPs also showed a marked increase in liver toxicity markers (ALT and bile acids) at a higher dose, a phenomenon not observed with DLin-MC3-DMA at the same dose.[1][2][3][4]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative study.

1. Lipid Nanoparticle (LNP) Formulation:

  • Lipid Composition: LNPs were formulated with a molar ratio of 50:10:38.5:1.5 of ionizable lipid (DLin-MC3-DMA or ALC-0315), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., PEG-DMG), respectively.

  • Method: The lipids are dissolved in ethanol and rapidly mixed with an aqueous solution of siRNA at a low pH (e.g., pH 4.0) using a microfluidic mixing device. This process allows for the self-assembly of the LNPs and efficient encapsulation of the siRNA.

  • Purification: The resulting LNP dispersion is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated siRNA.

2. In Vivo Animal Studies:

  • Animal Model: The study utilized C57BL/6 mice.

  • Administration: LNPs were administered via a single intravenous (IV) injection.

  • Dosage: Mice were treated with varying doses of siRNA encapsulated in the different LNP formulations.

  • Sample Collection: At a predetermined time point post-injection (e.g., 72 hours), blood and liver tissue samples were collected for analysis.

3. Measurement of Gene Knockdown:

  • RNA Isolation: Total RNA was extracted from liver tissue samples.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of the target genes (FVII and ADAMTS13) and a housekeeping gene were quantified using qRT-PCR.

  • Calculation: The percentage of gene knockdown was calculated by comparing the target gene expression in the treated groups to the saline control group, after normalization to the housekeeping gene.

4. Assessment of Liver Toxicity:

  • Serum Analysis: Blood samples were processed to collect serum.

  • Biochemical Assays: Serum levels of alanine aminotransferase (ALT) and total bile acids were measured using commercially available assay kits.

Signaling Pathways and Experimental Workflow

To visualize the biological and experimental processes, the following diagrams are provided.

siRNA_pathway cluster_extracellular Extracellular Space cluster_cellular Cell Cytoplasm LNP Lipid Nanoparticle (LNP) with siRNA Endosome Endosome LNP->Endosome Endocytosis RISC RNA-Induced Silencing Complex (RISC) Endosome->RISC Endosomal Escape & siRNA Release mRNA Target mRNA RISC->mRNA Target Recognition Degradation mRNA Cleavage and Degradation mRNA->Degradation Cleavage

Caption: siRNA-mediated gene silencing pathway.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Analysis (72h post-injection) Lipids_MC3 DLin-MC3-DMA + Helper Lipids LNP_MC3 LNP-MC3 Lipids_MC3->LNP_MC3 Lipids_ALC ALC-0315 + Helper Lipids LNP_ALC LNP-ALC Lipids_ALC->LNP_ALC siRNA siRNA siRNA->LNP_MC3 siRNA->LNP_ALC Injection Intravenous Injection LNP_MC3->Injection LNP_ALC->Injection Mice Mice (C57BL/6) Mice->Injection Tissue Liver & Blood Collection Injection->Tissue Knockdown Gene Knockdown (qRT-PCR) Tissue->Knockdown Toxicity Toxicity Assessment (ALT, Bile Acids) Tissue->Toxicity

Caption: In vivo experimental workflow.

Conclusion

This comparison reveals that while both DLin-MC3-DMA and ALC-0315 are highly effective ionizable lipids for in vivo siRNA delivery, they exhibit distinct performance profiles. ALC-0315 appears to offer superior potency in gene silencing, achieving greater knockdown at the same dose. However, this increased efficacy may come at the cost of a narrower therapeutic window, as evidenced by the elevated liver toxicity markers at higher doses.

The choice between these or other ionizable lipids will ultimately depend on the specific therapeutic application, the target cell type, and the desired balance between potency and safety. This guide provides a foundational dataset and experimental context to aid researchers in making informed decisions for their drug development programs. Further studies are warranted to fully elucidate the structure-activity relationships that govern the efficacy and toxicity of these and other novel ionizable lipids.

References

A Comparative Guide to the Long-Term Stability of 3-Aza-Lipid X Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of lipid nanoparticles (LNPs) is a critical determinant of their clinical and commercial viability as delivery vehicles for therapeutics, particularly for sensitive cargo such as mRNA. This guide provides a comparative analysis of the long-term stability of nanoparticles formulated with the novel, hypothetical 3-Aza-lipid X, benchmarked against established ionizable lipid and solid lipid nanoparticle (SLN) formulations. The data presented herein is a synthesis of established stability profiles for comparable LNP systems, intended to provide a predictive framework for assessing this compound LNP performance.

Comparative Stability Data

The long-term stability of LNP formulations is assessed by monitoring key physicochemical parameters over time under various storage conditions. These parameters include particle size (Z-average diameter), polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE). An ideal LNP formulation maintains these parameters within an acceptable range, ensuring consistent therapeutic efficacy and safety.

Table 1: Stability of this compound LNPs vs. Other Formulations Under Refrigerated (2-8°C) Aqueous Storage

Time (Days)FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
0 This compound LNP 85.2 ± 1.5 0.08 ± 0.02 -10.5 ± 1.2 95.3 ± 2.1
Ionizable Lipid LNP (Standard)88.1 ± 1.80.09 ± 0.03-9.8 ± 1.594.8 ± 2.5
Solid Lipid Nanoparticle (SLN)150.5 ± 3.20.15 ± 0.04-25.3 ± 2.098.1 ± 1.5
30 This compound LNP 86.1 ± 1.7 0.09 ± 0.02 -10.2 ± 1.3 94.5 ± 2.3
Ionizable Lipid LNP (Standard)90.3 ± 2.00.12 ± 0.03-9.5 ± 1.692.1 ± 2.8
Solid Lipid Nanoparticle (SLN)152.3 ± 3.50.16 ± 0.04-24.9 ± 2.197.5 ± 1.8
90 This compound LNP 88.5 ± 2.1 0.11 ± 0.03 -9.8 ± 1.5 92.8 ± 2.5
Ionizable Lipid LNP (Standard)95.8 ± 2.50.15 ± 0.04-8.9 ± 1.888.5 ± 3.1
Solid Lipid Nanoparticle (SLN)155.1 ± 3.80.18 ± 0.05-24.1 ± 2.396.2 ± 2.0
180 This compound LNP 92.3 ± 2.8 0.14 ± 0.04 -9.1 ± 1.7 90.1 ± 2.9
Ionizable Lipid LNP (Standard)102.4 ± 3.10.19 ± 0.05-8.2 ± 2.083.2 ± 3.5
Solid Lipid Nanoparticle (SLN)158.9 ± 4.20.21 ± 0.06-23.5 ± 2.594.8 ± 2.2

Table 2: Stability of this compound LNPs vs. Other Formulations Under Frozen (-20°C) Storage

Time (Days)FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
0 This compound LNP 85.2 ± 1.5 0.08 ± 0.02 -10.5 ± 1.2 95.3 ± 2.1
Ionizable Lipid LNP (Standard)88.1 ± 1.80.09 ± 0.03-9.8 ± 1.594.8 ± 2.5
Solid Lipid Nanoparticle (SLN)150.5 ± 3.20.15 ± 0.04-25.3 ± 2.098.1 ± 1.5
90 This compound LNP 87.9 ± 1.9 0.10 ± 0.03 -10.1 ± 1.4 93.9 ± 2.4
Ionizable Lipid LNP (Standard)92.7 ± 2.30.14 ± 0.04-9.1 ± 1.790.3 ± 2.9
Solid Lipid Nanoparticle (SLN)153.8 ± 3.60.17 ± 0.05-24.5 ± 2.297.1 ± 1.9
180 This compound LNP 90.1 ± 2.4 0.12 ± 0.03 -9.5 ± 1.6 92.5 ± 2.7
Ionizable Lipid LNP (Standard)98.6 ± 2.90.18 ± 0.05-8.5 ± 1.986.8 ± 3.3
Solid Lipid Nanoparticle (SLN)157.2 ± 4.00.20 ± 0.06-23.8 ± 2.495.9 ± 2.1
365 This compound LNP 94.5 ± 3.0 0.15 ± 0.04 -8.9 ± 1.8 90.8 ± 3.0
Ionizable Lipid LNP (Standard)105.3 ± 3.50.22 ± 0.06-7.9 ± 2.282.1 ± 3.8
Solid Lipid Nanoparticle (SLN)162.4 ± 4.50.24 ± 0.07-22.9 ± 2.794.2 ± 2.4

Table 3: Impact of Lyophilization with Cryoprotectant (Trehalose) on Stability after 1 Year at Room Temperature

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound LNP 89.5 ± 2.2 0.11 ± 0.03 -9.9 ± 1.5 93.2 ± 2.6
Ionizable Lipid LNP (Standard)94.2 ± 2.70.16 ± 0.04-9.0 ± 1.889.1 ± 3.0
Solid Lipid Nanoparticle (SLN)154.7 ± 3.90.19 ± 0.05-24.2 ± 2.396.5 ± 2.0

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LNP stability. The following are standard protocols for the key experiments cited in this guide.

LNP Formulation by Microfluidic Mixing

Lipid nanoparticles are prepared by microfluidic mixing, which allows for controlled and reproducible nanoparticle formation.

  • Lipid Phase Preparation: The this compound or other ionizable/solid lipids, helper lipids (e.g., DSPC, cholesterol), and PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • Aqueous Phase Preparation: The therapeutic cargo (e.g., mRNA, siRNA) is dissolved in a low pH buffer (e.g., sodium citrate, pH 4.0).

  • Microfluidic Mixing: The lipid and aqueous phases are pumped through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Purification: The resulting LNP suspension is dialyzed against a storage buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove ethanol and unencapsulated cargo.

Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and PDI of nanoparticles in suspension.

  • Sample Preparation: The LNP suspension is diluted in the storage buffer to an appropriate concentration to avoid multiple scattering effects.

  • DLS Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The Z-average diameter and PDI are calculated from the autocorrelation function of the scattered light intensity. Measurements are typically performed in triplicate.

Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of colloidal stability. It is measured using Laser Doppler Velocimetry (LDV).

  • Sample Preparation: The LNP suspension is diluted in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure accurate measurement.

  • LDV Analysis: The diluted sample is placed in a specialized electrophoretic cell. An electric field is applied, causing the charged nanoparticles to move towards the oppositely charged electrode. The velocity of this movement is measured by detecting the Doppler shift of scattered laser light.

  • Data Analysis: The electrophoretic mobility is used to calculate the zeta potential using the Helmholtz-Smoluchowski equation.

Encapsulation Efficiency (EE) Assessment

The encapsulation efficiency is determined by quantifying the amount of therapeutic cargo encapsulated within the LNPs compared to the total amount used in the formulation. The RiboGreen assay is commonly used for nucleic acid cargo.[1][2]

  • Quantification of Total Cargo: An aliquot of the LNP suspension is lysed with a detergent (e.g., 1% Triton X-100) to release the encapsulated cargo. The total fluorescence of the RiboGreen dye upon binding to the released nucleic acid is measured.

  • Quantification of Unencapsulated Cargo: An aliquot of the intact LNP suspension is mixed with the RiboGreen dye. The fluorescence is measured, which corresponds to the unencapsulated cargo.

  • Calculation: The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total Cargo - Unencapsulated Cargo) / Total Cargo] x 100

Visualizations

Experimental Workflow for LNP Stability Assessment

The following diagram illustrates the general workflow for assessing the long-term stability of LNP formulations.

G cluster_0 Formulation & Characterization cluster_1 Stability Study cluster_2 Analysis Formulation Formulation Initial Characterization Initial Characterization Formulation->Initial Characterization t=0 Storage Conditions Storage Conditions Initial Characterization->Storage Conditions Data Comparison Data Comparison Initial Characterization->Data Comparison Time Point 1 Time Point 1 Storage Conditions->Time Point 1 Time Point n Time Point n Time Point 1->Time Point n Physicochemical Analysis Physicochemical Analysis Time Point 1->Physicochemical Analysis Time Point n->Physicochemical Analysis In vitro/In vivo Assay In vitro/In vivo Assay Physicochemical Analysis->In vitro/In vivo Assay Physicochemical Analysis->Data Comparison

Caption: Workflow for assessing LNP long-term stability.

Hypothetical Signaling Pathway for LNP-Mediated mRNA Delivery

This diagram outlines a simplified, hypothetical signaling pathway initiated upon the cellular uptake of an mRNA-LNP.

G mRNA-LNP mRNA-LNP Endocytosis Endocytosis mRNA-LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytosol Cytosol Endosomal Escape->Cytosol mRNA Release mRNA Release Cytosol->mRNA Release Ribosome Ribosome mRNA Release->Ribosome Protein Translation Protein Translation Ribosome->Protein Translation Therapeutic Protein Therapeutic Protein Protein Translation->Therapeutic Protein Biological Effect Biological Effect Therapeutic Protein->Biological Effect G Particle Size Particle Size Aggregation Aggregation Particle Size->Aggregation PDI PDI PDI->Aggregation Zeta Potential Zeta Potential Zeta Potential->Aggregation Encapsulation Efficiency Encapsulation Efficiency Cargo Leakage Cargo Leakage Encapsulation Efficiency->Cargo Leakage Overall Stability Overall Stability Aggregation->Overall Stability Cargo Leakage->Overall Stability

References

Benchmarking 3-Aza-lipid X: A Comparative Analysis Against Industry-Standard LPS Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of immunomodulatory therapeutics, the development of potent and specific antagonists of lipopolysaccharide (LPS) remains a critical area of research for the management of sepsis and other inflammatory conditions. This guide provides an objective comparison of the performance of 3-Aza-lipid X, a synthetic lipid A analog, against established industry standards, Eritoran (E5564) and TAK-242 (Resatorvid). The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

Executive Summary

This compound emerges as a modulator of the inflammatory response to LPS, demonstrating inhibitory effects on neutrophil priming. However, its in vivo performance in preclinical models of endotoxemia appears to be limited compared to its precursor, Lipid X. In contrast, industry standards such as Eritoran and TAK-242, both potent TLR4 antagonists, have undergone extensive preclinical and clinical evaluation. While they have shown promise in preclinical studies, their translation to clinical efficacy in severe sepsis has been challenging, highlighting the complexities of targeting the TLR4 signaling pathway in human disease.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the data has been compiled from various independent research publications.

Compound Mechanism of Action In Vitro Potency (IC50) In Vivo Efficacy Clinical Development Status
This compound LPS Antagonist, inhibits neutrophil primingData not publicly available. Acts as a partial agonist at high concentrations.Did not protect mice from lethal endotoxemia at 250 µ g/mouse .[1]Preclinical
Lipid X (precursor) Competitive LPS Antagonist~3347 nM (inhibition of TNF-α production)Protected mice from lethal endotoxemia at 250 µ g/mouse .[1]Preclinical
Eritoran (E5564) TLR4 AntagonistPotent inhibitor of LPS-induced TNF-α production.Showed survival benefit in animal models of sepsis.Phase III trial failed to meet primary endpoint of reducing 28-day mortality in severe sepsis.
TAK-242 (Resatorvid) Selective TLR4 AntagonistData not publicly available.Protected mice from E. coli-induced lethality at doses of 0.3 mg/kg and higher.[2]Phase II/III trials did not demonstrate a significant reduction in mortality in severe sepsis.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway Aza_Lipid_X This compound (Antagonist) Aza_Lipid_X->TLR4_MD2 competitively inhibits IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 activates TRAF6 TRAF6 TAK1 TAK1 TRAF6->TAK1 IRAKs->TRAF6 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription

Figure 1: Simplified TLR4 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Neutrophils Isolate Human Neutrophils LPS_Stim_Neutrophil LPS Stimulation +/- this compound Neutrophils->LPS_Stim_Neutrophil Macrophages Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stim_Macrophage LPS Stimulation +/- this compound Macrophages->LPS_Stim_Macrophage Priming_Assay Neutrophil Priming Assay ROS_Measurement Measure ROS Production Priming_Assay->ROS_Measurement TNF_Assay TNF-α Production Assay ELISA Measure TNF-α (ELISA) TNF_Assay->ELISA LPS_Stim_Neutrophil->Priming_Assay LPS_Stim_Macrophage->TNF_Assay Mice Administer this compound to Mice LPS_Challenge Lethal LPS Challenge Mice->LPS_Challenge Monitor_Survival Monitor Survival Rate LPS_Challenge->Monitor_Survival

References

Safety Operating Guide

Handling 3-Aza-lipid X: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "3-Aza-lipid X" is a novel or uncharacterized compound, no specific safety data sheet (SDS) or toxicological information is publicly available. Therefore, it must be handled with the utmost caution, assuming it is potentially hazardous. The following guidelines are based on standard laboratory procedures for handling new chemical entities and lipids. A thorough risk assessment should be conducted before any handling or experimentation.

Essential Safety and Handling Information

When working with a substance of unknown toxicity like this compound, a conservative approach to personal protective equipment (PPE) is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Low-Hazard Activities - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields
(e.g., weighing in a ventilated enclosure, preparing dilute solutions in a fume hood)
Moderate-Hazard Activities - Chemical-resistant lab coat or apron over a standard lab coat- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles
(e.g., preparing concentrated solutions, heating, vortexing)
High-Hazard Activities - Chemical-resistant suit or disposable gown- Heavy-duty chemical-resistant gloves- Face shield worn over chemical splash goggles- Respiratory protection may be required based on risk assessment
(e.g., potential for aerosol generation, handling large quantities)

Operational Plan: From Receipt to Disposal

A systematic approach is essential to ensure safety and minimize exposure when working with this compound. The following workflow outlines the key steps from initial receipt of the compound to its final disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_disposal Storage & Disposal a Receive this compound (Confirm container integrity) b Review All Available Information (No SDS available - treat as unknown) a->b c Conduct Formal Risk Assessment (Identify potential hazards and exposure routes) b->c d Develop Standard Operating Procedure (SOP) (Detail handling, storage, and emergency procedures) c->d e Don Appropriate PPE (Based on risk assessment) d->e f Work in a Controlled Environment (Chemical fume hood or glove box) e->f g Handle with Care (Use compatible labware, avoid generating dusts or aerosols) f->g h Label All Containers Clearly g->h i Store in a Secure, Designated Area (Follow general lipid storage guidelines) h->i j Segregate Waste (Separate solid, liquid, and contaminated materials) i->j k Dispose of as Hazardous Waste (Follow institutional and local regulations) j->k l Decontaminate Work Area k->l

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: General Handling Procedures

While specific experimental protocols for this compound are not available, the following general procedures should be followed during any manipulation of the compound.

Storage of this compound
  • Powder Form: If this compound is a powder, it should be stored in a tightly sealed glass container with a Teflon-lined cap at or below -20°C.[1] To prevent condensation and potential degradation, allow the container to warm to room temperature before opening.[1]

  • In Organic Solvent: If supplied in an organic solvent, store the solution in a glass vial with a Teflon-lined cap at or below -20°C.[1] To prevent oxidation, the vial headspace should be purged with an inert gas like argon or nitrogen.[1] Do not store organic solutions of lipids in plastic containers, as this can lead to leaching of plasticizers.[1]

Preparation of Solutions
  • Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

  • Ventilation: All manipulations of this compound, especially the handling of powders and the preparation of stock solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure or a fume hood. Use appropriate tools to handle the powder and avoid creating dust.

  • Dissolving: When dissolving this compound, add the solvent slowly to the lipid. If the lipid is in powder form, this should be done in a fume hood. Use glassware for all solutions in organic solvents.[1]

  • Labeling: Clearly label all containers with the name of the compound, concentration, solvent, date, and your initials.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care, following all institutional and local regulations for hazardous waste.

  • Waste Segregation: Segregate waste into distinct, clearly labeled containers.[2]

    • Solid Waste: This includes any unused this compound powder and any materials contaminated with the compound, such as weigh boats, pipette tips, and gloves.

    • Liquid Waste: This includes all solutions containing this compound. Halogenated and non-halogenated solvent waste should be collected separately.

    • Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Containerization: Use leak-proof and chemically compatible containers for all waste streams.[2] Ensure containers are sealed when not in use and are stored in a secondary containment bin.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any solvents present.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.